15(R)-HETE
Description
15R-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is a natural product found in Bos taurus with data available.
Structure
3D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,13E,15R)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1 |
InChI Key |
JSFATNQSLKRBCI-UDQWCNDOSA-N |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of 15(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is the R-stereoisomer of the more extensively studied 15(S)-HETE, an eicosanoid derived from arachidonic acid. Initially overlooked as a minor or inactive enantiomer, this compound has emerged as a molecule of significant biological importance, primarily due to its unique biosynthesis pathway involving aspirin-acetylated cyclooxygenase-2 (COX-2) and its role as a precursor to the anti-inflammatory and pro-resolving lipid mediators known as 15-epi-lipoxins. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and key signaling pathways of this compound, supported by quantitative data and detailed experimental protocols for its analysis.
Discovery and History
The story of this compound is intrinsically linked to the broader investigation of arachidonic acid metabolism. While 15-HETE was identified as a major metabolite in human tissues like the lungs in the early 1980s, these initial studies often did not distinguish between the stereoisomers.[1][2] For years, the focus remained on 15(S)-HETE, the product of 15-lipoxygenase (15-LOX) activity.
A pivotal moment in the history of this compound came with investigations into the mechanism of action of aspirin. It was established that aspirin acetylates a serine residue in the active site of cyclooxygenase enzymes, thereby inhibiting their ability to produce prostaglandins.[3] While this acetylation leads to a near-complete loss of activity in COX-1, a remarkable discovery was made regarding COX-2. In 1995, Claria and Serhan demonstrated that aspirin-acetylated COX-2, rather than being inactivated, gains a new catalytic function: it converts arachidonic acid into this compound.[4] This finding was crucial as it provided a specific and significant enzymatic source for the R-enantiomer and linked it directly to the therapeutic action of aspirin.
This discovery unveiled a novel anti-inflammatory pathway. The newly formed this compound was shown to be a substrate for leukocyte 5-lipoxygenase, which converts it into a new series of lipoxin epimers, termed "aspirin-triggered lipoxins" or 15-epi-lipoxins.[4] These molecules, such as 15-epi-lipoxin A4, possess potent anti-inflammatory and pro-resolving properties, contributing to aspirin's therapeutic effects.
Subsequent research has identified other pathways for this compound formation, including metabolism by microsomal cytochrome P450 enzymes and non-enzymatic autoxidation of arachidonic acid, which typically produces a racemic mixture of R and S isomers. More recently, this compound, along with its S-enantiomer, has been identified as an endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), further expanding its known biological roles.
Biosynthesis and Metabolism of this compound
This compound is synthesized from arachidonic acid through several distinct pathways.
2.1 Aspirin-Acetylated COX-2 Pathway: This is the most well-characterized stereospecific pathway. Aspirin irreversibly acetylates Serine 530 in the active site of COX-2. This modification blocks the cyclooxygenase channel, preventing prostaglandin synthesis, but reorients the arachidonic acid substrate. The enzyme then acts as a lipoxygenase, catalyzing the insertion of molecular oxygen at the carbon-15 position with R-stereospecificity to form 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE). This unstable intermediate is then rapidly reduced by cellular peroxidases to the more stable this compound.
2.2 Cytochrome P450 (CYP) Pathway: Microsomal cytochrome P450 enzymes can metabolize arachidonic acid to various HETE isomers. Specifically, human and rat microsomal P450s have been shown to produce a mixture of 15-HETEs where the 15(R)-stereoisomer is the predominant form, sometimes accounting for over 90% of the 15-HETE produced.
2.3 Non-Enzymatic Autoxidation: The free radical-mediated peroxidation of arachidonic acid, often occurring under conditions of oxidative stress, can lead to the formation of 15-HpETE. This process is non-specific and results in a racemic mixture of 15(R)-HpETE and 15(S)-HpETE, which are subsequently reduced to their corresponding HETE forms.
Once formed, this compound can be further metabolized. The most significant downstream pathway is its conversion by 5-lipoxygenase in leukocytes to form 15-epi-lipoxins. Additionally, similar to its S-enantiomer, this compound can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE.
Quantitative Data
The concentration and activity of this compound are crucial for its biological function. The following tables summarize available quantitative data.
| Parameter | Value | Cell/System | Condition | Reference(s) |
| Enzyme Kinetics (Aspirin-Acetylated COX-2) | ||||
| K_m_ (Arachidonic Acid) | ~3-fold lower than uninhibited COX-2 | Recombinant human COX-2 | In vitro PG formation | |
| V_max_ | Reduced vs. uninhibited COX-2 | Recombinant human COX-2 | In vitro PG formation | |
| Catalytic Efficiency (PG formation) | Reduced 10-fold vs. uninhibited COX-2 | Recombinant human COX-2 | In vitro | |
| Biological Concentrations | ||||
| Plasma Level (AERD patients, symptom improvement) | 7006 pg/mL (IQR: 6056-8688) | Human Plasma | Aspirin-Exacerbated Respiratory Disease | |
| Plasma Level (AERD patients, symptom worsening) | 4800 pg/mL (IQR: 4238-5575) | Human Plasma | Aspirin-Exacerbated Respiratory Disease | |
| Plasma Level (PAH, high-risk cutoff) | ≥256 pg/mL | Human Plasma | Pulmonary Arterial Hypertension | |
| Release from bronchial cells (stimulated) | 258 ± 76 ng / 10^6^ cells | Cultured Human Bronchial Epithelial Cells | 30 µM Arachidonic Acid | |
| Receptor Activation | ||||
| PPARβ/δ Activation | Similarly potent to 15(S)-HETE | In vitro assays | Ligand binding and transcriptional activation |
Note: Many studies measure total 15-HETE without chiral separation. The values presented here are specific to studies that either identified the R-isomer or where the context (e.g., aspirin treatment) strongly implies its presence.
Signaling Pathways
4.1 Biosynthesis and Conversion to 15-epi-Lipoxins
The primary signaling role of this compound is as an intermediate in the biosynthesis of aspirin-triggered 15-epi-lipoxins. This is a transcellular process where this compound, typically generated by aspirin-treated endothelial or epithelial cells expressing COX-2, is released and then taken up by nearby leukocytes (e.g., neutrophils) that express 5-lipoxygenase.
Caption: Biosynthesis of this compound and its subsequent metabolism.
4.2 PPARβ/δ Activation Pathway
Both this compound and 15(S)-HETE function as endogenous ligands for PPARβ/δ, a nuclear receptor that acts as a ligand-inducible transcription factor. Upon binding, the ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to PPAR Response Elements (PPREs) in the promoter regions of target genes, leading to the dissociation of co-repressors and recruitment of co-activators, ultimately modulating gene expression. This pathway is implicated in the regulation of lipid metabolism and inflammatory responses.
Caption: this compound activation of the PPARβ/δ signaling pathway.
Experimental Protocols
Accurate identification and quantification of this compound require robust analytical methods capable of separating it from its more abundant stereoisomer, 15(S)-HETE.
5.1 Chiral Separation and Quantification by LC-MS/MS
This protocol outlines a general workflow for the analysis of this compound in biological fluids (e.g., plasma, serum).
Caption: General workflow for this compound analysis.
5.1.1 Sample Preparation and Extraction
-
Internal Standard Spiking: To a known volume of the biological sample (e.g., 200 µL plasma), add a deuterated internal standard, such as 15(S)-HETE-d8, to account for extraction losses and matrix effects.
-
Protein Precipitation & Acidification: Precipitate proteins using an organic solvent (e.g., methanol or acetone). Acidify the sample to approximately pH 3.5 with a weak acid to ensure the eicosanoids are in their protonated form.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
5.1.2 Derivatization (for enhanced sensitivity) For increased sensitivity using atmospheric pressure chemical ionization (APCI) in negative ion mode, the carboxyl group of HETEs can be derivatized.
-
To the dried extract, add a solution of pentafluorobenzyl (PFB) bromide and a catalyst (e.g., diisopropylethylamine) in acetonitrile.
-
Incubate the reaction at a controlled temperature (e.g., 60°C) for 30 minutes.
-
Evaporate the solvent and reconstitute the sample for analysis.
5.1.3 Chiral Ultra-High Performance Liquid Chromatography (UHPLC)
-
Column: A chiral stationary phase is required. A Chiralpak AD-RH column (reversed-phase) or similar is effective for resolving HETE enantiomers.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., a mixture of acetonitrile and methanol).
-
Gradient: A linear gradient is employed, starting with a higher aqueous percentage and increasing the organic phase over the run to elute the analytes. A representative gradient might be:
-
0-1.5 min: 21% Organic
-
1.5-10 min: Gradient to 51% Organic
-
10-19 min: Gradient to 66% Organic
-
Followed by a wash and re-equilibration step.
-
5.1.4 Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) or APCI in negative ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
15-HETE (underivatized): Precursor ion (Q1): m/z 319.2; Product ion (Q3): m/z 175 or 219.
-
15(S)-HETE-d8 (Internal Standard): Precursor ion (Q1): m/z 327.3; Product ion (Q3): m/z 226.
-
-
Quantification: A standard curve is generated using authentic standards of this compound and 15(S)-HETE. The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown samples.
Conclusion
The discovery of 15(R)-hydroxyeicosatetraenoic acid as a specific product of aspirin-acetylated COX-2 has fundamentally shifted its perception from an obscure stereoisomer to a key mediator in aspirin's therapeutic action. Its role as the precursor to the potent anti-inflammatory 15-epi-lipoxins provides a crucial mechanism for inflammation resolution. Furthermore, its activity as a PPARβ/δ agonist suggests additional roles in metabolic regulation and cellular homeostasis. The advanced analytical techniques now available allow for the precise differentiation and quantification of this compound, enabling researchers to further elucidate its functions in health and disease and to explore its potential as a biomarker and a target for novel drug development strategies.
References
role of 15(R)-HETE in cellular signaling cascades
An In-depth Technical Guide to the Role of 15(R)-HETE in Cellular Signaling Cascades
Introduction
15(R)-hydroxyeicosatetraenoic acid (this compound) is an eicosanoid, a signaling molecule derived from the 20-carbon omega-6 fatty acid, arachidonic acid. While its stereoisomer, 15(S)-HETE, has been more extensively studied, this compound is emerging as a critical player in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the synthesis, metabolism, and cellular signaling cascades of this compound, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid signaling, inflammation, and pharmacology.
Synthesis and Metabolism of this compound
This compound is synthesized from arachidonic acid through several enzymatic pathways. A significant route of its production involves the enzyme cyclooxygenase-2 (COX-2), particularly when it has been acetylated by aspirin.[1] While aspirin irreversibly inhibits the prostaglandin-forming activity of COX-2, the acetylated enzyme gains the ability to convert arachidonic acid to this compound.[1] Additionally, microsomal cytochrome P450 enzymes can metabolize arachidonic acid to a racemic mixture of 15-HETEs, with the 15(R) stereoisomer being the predominant product.[2] Non-enzymatic autoxidation of arachidonic acid also yields a racemic mixture of 15-HETEs.[2]
Once formed, this compound can be further metabolized. One of the key metabolic fates of this compound is its oxidation to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3] 15-oxo-ETE is a highly reactive α,β-unsaturated ketone that can modulate cellular signaling through covalent modification of target proteins. This compound can also serve as a precursor for the synthesis of epi-lipoxins, a class of specialized pro-resolving mediators with potent anti-inflammatory properties.
Cellular Receptors and Signaling Cascades
This compound exerts its biological effects by interacting with specific cellular receptors and modulating downstream signaling pathways.
Peroxisome Proliferator-Activated Receptors (PPARs)
A primary mechanism of action for this compound is through the activation of peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors. Both this compound and its (S)-enantiomer are potent agonists of PPARβ/δ and also activate PPARγ, albeit to a lesser extent. Upon binding to this compound, PPARβ/δ undergoes a conformational change, leading to the recruitment of coactivator proteins, such as cAMP response element-binding protein (CREB)-binding protein (CBP). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. A key target gene of the 15-HETE-PPARβ/δ axis is angiopoietin-like 4 (Angptl4).
Signaling via 15-oxo-ETE
The metabolite of this compound, 15-oxo-ETE, is a potent electrophile that can signal through covalent adduction to proteins, thereby modulating their function. Key signaling pathways affected by 15-oxo-ETE include the Nrf2-mediated antioxidant response and the NF-κB-mediated pro-inflammatory response.
-
Nrf2 Activation: 15-oxo-ETE can activate the transcription factor Nrf2, a master regulator of the antioxidant response. This leads to the upregulation of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).
-
NF-κB Inhibition: 15-oxo-ETE can inhibit the pro-inflammatory NF-κB signaling pathway by directly inhibiting the activity of the IκB kinase β (IKKβ). This prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNFα, IL-6, and IL-1β.
Quantitative Data on Cellular Effects
The following tables summarize quantitative data on the cellular effects of 15-HETE and its metabolite, 15-oxo-ETE. It is important to note that many studies do not distinguish between the 15(R) and 15(S) enantiomers.
Table 1: Receptor Binding and Enzyme Inhibition
| Ligand | Receptor/Enzyme | Assay Type | Value | Cell/System | Reference |
| 15-[3H]HETE | 15-HETE Binding Sites | Radioligand Binding | Kd = 162 nM | PT-18 mast/basophil cells | |
| 15-[3H]HETE | 15-HETE Binding Sites | Radioligand Binding | Bmax = 7.1 x 10^5 sites/cell | PT-18 mast/basophil cells | |
| 15-HETE | 5-lipoxygenase | Enzyme Inhibition | I50 = 7.7 µM | RBL-1 cell homogenates | |
| 15-oxo-ETE | IKKβ | Kinase Assay | >50% inhibition at 100 µM | Recombinant IKKβ | |
| CAY10397 | 15-PGDH | Enzyme Inhibition | IC50 = 17.3 µM | R15L cells (AA-stimulated) | |
| CAY10397 | 15-PGDH | Enzyme Inhibition | IC50 = 13.2 µM | R15L cells (15(S)-HETE-stimulated) |
Table 2: Effects on Gene and Protein Expression
| Compound | Concentration | Effect | Target | Cell Type | Reference |
| 15-oxo-ETE | 1-50 µM | Increased protein expression | HO-1 | THP-1 cells | |
| 15-oxo-ETE | 25 µM | Increased protein expression | NQO1, GCLM | THP-1 cells | |
| 15-oxo-ETE | 25 µM | Decreased mRNA expression | TNFα, IL-6, IL-1β | LPS-stimulated THP-1 cells | |
| 15-HETE | Not specified | Upregulated protein and mRNA expression | iNOS | Rat PASMCs |
Table 3: Cellular Proliferation and Viability
| Compound | Concentration | Effect | Cell Type | Reference |
| 15-oxo-ETE | Not specified | Inhibited proliferation | Human vascular vein endothelial cells | |
| 15-HETE | Not specified | Enhanced cell survival | Serum-deprived rat PASMCs | |
| 15-HETE | Not specified | Attenuated mitochondrial depolarization | Serum-deprived rat PASMCs |
Experimental Protocols
Quantification of this compound and 15-oxo-ETE by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound and 15-oxo-ETE from biological samples.
-
Sample Preparation:
-
To cell culture media or cell lysates, add an internal standard (e.g., [2H8]15(S)-HETE and [2H6]5-oxo-ETE).
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1) mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water and acetonitrile containing a small amount of acetic acid.
-
Perform mass spectrometric detection using an electrospray ionization (ESI) source in negative ion mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
15-oxo-ETE transition: 319.2 → 219.2
-
15-HETE transition: (Requires specific method development)
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and 15-oxo-ETE.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
-
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound or its metabolites on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293T) stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Plate the cells in a multi-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 15-oxo-ETE (e.g., 100 nM to 1 µM) for a short period (e.g., 5 minutes).
-
Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 40 ng/mL), for several hours (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Compare the luciferase activity in treated cells to that in vehicle-treated controls.
-
Conclusion and Future Directions
This compound is a bioactive lipid mediator with multifaceted roles in cellular signaling. Its ability to activate PPARs and its conversion to the electrophilic metabolite 15-oxo-ETE, which in turn modulates the Nrf2 and NF-κB pathways, places this compound at a critical juncture in the regulation of inflammation and cellular homeostasis. The dual nature of its signaling, both through receptor-mediated transcriptional regulation and metabolite-driven covalent modification, highlights the complexity of eicosanoid biology.
Future research should focus on further delineating the specific roles of this compound in comparison to its 15(S) counterpart in various physiological and pathological contexts. The development of specific inhibitors for the enzymes involved in this compound synthesis and metabolism will be crucial for these investigations. Furthermore, a deeper understanding of the downstream targets of both this compound and 15-oxo-ETE will likely unveil new therapeutic opportunities for a range of diseases, including chronic inflammatory disorders, cardiovascular disease, and cancer.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Physiological Concentrations of 15(R)-HETE in Tissues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physiological concentrations of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) in various tissues. It includes detailed experimental protocols for the quantification of this lipid mediator and visual representations of its key signaling pathways.
Introduction to this compound
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid. It exists as two stereoisomers, 15(S)-HETE and this compound, which can have distinct biological activities. While 15(S)-HETE is primarily produced by lipoxygenases, this compound can be formed by cyclooxygenase (COX) enzymes and cytochrome P450 monooxygenases[1]. The study of the specific roles of each enantiomer is crucial for understanding their physiological and pathological functions.
Physiological Concentrations of this compound
The quantification of this compound in tissues is challenging due to its low abundance compared to its (S)-enantiomer and its rapid metabolism. Chiral separation techniques are essential to differentiate and accurately measure the concentration of each enantiomer.
Data Presentation
The following table summarizes the available quantitative data for this compound concentrations in human biological fluids. Data for specific tissues are limited, and much of the research has focused on the more abundant 15(S)-HETE or the total 15-HETE concentration.
| Biological Matrix | Species | Concentration of this compound | Analytical Method | Reference |
| Serum | Human | 12.74 ± 1.2 ng/mL | UHPLC-ECAPCI/HRMS | [2][3] |
| Plasma | Human | Ratio to 15(S)-HETE is ~1:1 | UHPLC-ECAPCI/HRMS | [2][3] |
| Plasma (Zymosan-stimulated) | Human | 2.46 ± 0.2 ng/mL | UHPLC-ECAPCI/HRMS | |
| Plasma (LPS-stimulated, 24h) | Human | 6.3 ± 0.5 ng/mL | UHPLC-ECAPCI/HRMS |
Note on Tissue Concentrations:
-
Lung: 15-HETE is a major metabolite of arachidonic acid in the human lung, with the airway epithelium being a primary source. In human mast cells, both enantiomers of 15-HETE are produced by COX-1, with the 15(R) isomer being predominant due to the selective metabolism of the 15(S) isomer.
-
Kidney: 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that metabolizes 15-HETE, is highly active in the kidney.
-
Brain: Under ischemic conditions in the mouse brain, 15-HETE is produced non-enzymatically, suggesting a racemic mixture of both (R) and (S) enantiomers.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and a highly sensitive and specific analytical method. The following sections outline the key experimental procedures.
Tissue Homogenization and Lipid Extraction
This protocol describes a general procedure for the extraction of eicosanoids, including 15-HETE, from tissue samples.
Materials:
-
Homogenization Buffer (e.g., 20 mM Tris-HCl, pH 7.8 with protease inhibitors)
-
Organic Solvent Mixture (e.g., Folch solution: chloroform/methanol, 2:1, v/v)
-
Internal Standard (e.g., deuterated 15-HETE, 15(S)-HETE-d8)
-
Nitrogen gas supply
-
Glass homogenizer or bead beater
Procedure:
-
Tissue Collection and Storage: Rapidly excise tissues and immediately snap-freeze them in liquid nitrogen. Store at -80°C until extraction to minimize enzymatic activity and lipid degradation.
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer or a tube with homogenization beads.
-
Add a defined volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
To the tissue homogenate, add a known amount of the internal standard.
-
Add a 20-fold excess of the organic solvent mixture (e.g., 20 mL of Folch solution for every 1 g of tissue).
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., methanol/water, 50:50, v/v).
-
Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is a crucial step to remove interfering substances from the lipid extract before LC-MS/MS analysis.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid (for pH adjustment)
-
SPE Vacuum Manifold
Procedure:
-
Sample Acidification: Acidify the reconstituted lipid extract to a pH of approximately 3.5 with dilute formic acid. This ensures that the acidic analytes are in their neutral form for retention on the reversed-phase sorbent.
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 2 mL of ethyl acetate.
-
Wash the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow, steady rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
-
Elution: Elute the HETEs from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Chiral HPLC-MS/MS Analysis
This section provides a general framework for the chiral separation and quantification of this compound and 15(S)-HETE. Specific parameters will need to be optimized for the instrument and column used.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral HPLC column (e.g., Chiralpak AD-RH, Lux Amylose-2)
Chromatographic Conditions (Example):
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with methanol/water/acetic acid (95:5:0.1, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-HETE: m/z 319.2 -> specific product ions (e.g., 115.1, 179.1)
-
15(S)-HETE-d8 (Internal Standard): m/z 327.2 -> specific product ions
-
-
Optimization: Cone voltage, collision energy, and other source parameters should be optimized for maximum sensitivity for each analyte.
Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound and 15(S)-HETE standards.
Signaling Pathways of this compound
The biological effects of this compound are mediated through various signaling pathways. The following diagrams illustrate some of the key known pathways.
Metabolism of this compound to 15-oxo-ETE
This compound can be metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), a metabolite with its own distinct biological activities.
Caption: Metabolism of Arachidonic Acid to this compound and 15-oxo-ETE.
PPAR Activation by this compound
Both this compound and 15(S)-HETE can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARβ/δ and to a lesser extent PPARγ. This interaction leads to the regulation of target gene expression involved in lipid metabolism and inflammation.
Caption: this compound-mediated activation of PPAR signaling pathway.
Experimental Workflow for this compound Quantification
The following diagram outlines the logical workflow for the quantification of this compound from tissue samples.
Caption: Workflow for the quantification of this compound in tissues.
Conclusion
The precise quantification of this compound in different tissues is an emerging area of research with significant implications for understanding its role in health and disease. The methodologies outlined in this guide provide a framework for researchers to accurately measure this specific enantiomer. Further studies are warranted to establish the physiological concentration ranges of this compound in various human tissues, which will be critical for elucidating its specific biological functions and its potential as a therapeutic target.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of 15(R)-HETE with Peroxisome Proliferator-Activated Receptors (PPARs): A Technical Guide
Executive Summary
15-Hydroxyeicosatetraenoic acid (15-HETE), a metabolite of arachidonic acid, has been identified as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors crucial in regulating lipid metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the interaction between the 15(R)-HETE enantiomer and the three PPAR isotypes: PPARα, PPARβ/δ, and PPARγ. Evidence indicates that 15-HETE acts as a preferential agonist for PPARβ/δ, with both this compound and 15(S)-HETE showing similar potency in activating this isotype.[1] The agonistic effects on PPARα and PPARγ are reported to be significantly weaker.[1][2] This document collates the available quantitative data, details the experimental protocols used to elucidate these interactions, and presents the underlying signaling pathways.
Introduction to 15-HETE and PPARs
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate gene expression.[3] The PPAR family consists of three isotypes:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation generally leads to decreased triglyceride levels.
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.
-
PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.
15-HETE is an eicosanoid synthesized from arachidonic acid via the action of lipoxygenase enzymes. It exists in two chiral forms, 15(S)-HETE and this compound. These metabolites are increasingly recognized as important signaling molecules that modulate various physiological and pathophysiological processes, partly through their interaction with PPARs.
Molecular Interaction and Activation of PPARs by this compound
The interaction of 15-HETE with PPARs is characterized by direct binding to the receptor's ligand-binding domain (LBD), which induces a conformational change, release of corepressors, and recruitment of coactivator proteins. This molecular cascade initiates the transcription of PPAR target genes.
Isotype Preference
Research consistently demonstrates that 15-HETE is a preferential agonist for PPARβ/δ.[1] In reporter gene assays, 15-HETE activates PPARβ/δ significantly more strongly (~11-fold) than PPARγ (~3-fold) or PPARα (~2-fold). Both the 15(R) and 15(S) enantiomers are reported to be similarly potent in inducing PPARβ/δ coactivator binding and transcriptional activation.
In contrast, the effects on PPARγ are less pronounced and appear to be enantiomer-specific. While 15(S)-HETE activates PPARγ-dependent transcription, some evidence suggests this compound has no significant effect on PPARγ DNA binding or transcriptional activity. For example, at a concentration of 10 μM, 15(S)-HETE was shown to be a more potent inhibitor of cancer cell proliferation (a PPARγ-mediated effect) than this compound.
Quantitative Analysis of 15-HETE Interaction with PPARs
Precise binding affinities (Kd) and half-maximal effective concentrations (EC50) for this compound across all PPAR isotypes are not extensively documented in the literature. The available data, primarily for 15(S)-HETE or general 15-HETE, are summarized below.
| Parameter | PPAR Isotype | Ligand | Value | Cell Line / System | Source |
| Transcriptional Activation | PPARβ/δ | 15-HETE | ~11-fold increase | LexA Reporter System | |
| PPARγ | 15-HETE | ~3-fold increase | LexA Reporter System | ||
| PPARα | 15-HETE | ~2-fold increase | LexA Reporter System | ||
| PPARγ | 15(S)-HETE (10 µM) | >2-fold increase | PC3 Cells | ||
| Functional Assay (IC50) | PPARγ (mediated) | 15(S)-HETE | 30 µM (Inhibition of Proliferation) | PC3 Cells | |
| Binding Affinity (Kd) | PPARα | 14,15-DHET* | 1.4 µM | In vitro (recombinant protein) |
*Note: 14,15-DHET is a related, but distinct, arachidonic acid metabolite. This value is included for comparative purposes due to the lack of a published Kd for this compound.
Signaling Pathway of this compound and PPAR Activation
The canonical signaling pathway for this compound-mediated PPAR activation involves several key steps, from ligand binding to target gene expression. Upon entering the cell, this compound binds to the ligand-binding pocket of a PPAR, which is typically found in the nucleus as a heterodimer with RXR, bound to a specific DNA sequence known as a Peroxisome Proliferator Response Element (PPRE) and associated with corepressor proteins. Ligand binding induces a conformational shift that leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex. This entire complex then initiates the transcription of downstream target genes, such as Angiopoietin-like 4 (Angptl4), a well-characterized target of PPARβ/δ.
Caption: Canonical PPARβ/δ signaling pathway activated by this compound.
Key Experimental Methodologies
The characterization of this compound as a PPAR ligand relies on a combination of in vitro and cell-based assays. Below are detailed protocols for the key experiments.
PPAR Ligand Binding Assay (Competitive TR-FRET)
This assay measures the ability of a test compound (this compound) to displace a known fluorescent ligand from the PPAR ligand-binding domain (LBD).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD and a fluorescently labeled PPAR ligand. Displacement of the fluorescent ligand by the test compound leads to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant GST-tagged PPAR-LBD (α, β/δ, or γ).
-
Tb-labeled anti-GST antibody.
-
Fluorescent pan-PPAR green ligand (or similar).
-
Assay Buffer (e.g., PBS with 0.01% BSA).
-
This compound and control compounds.
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 384-well microplate, add the GST-PPAR-LBD, Tb-anti-GST antibody, and the fluorescent ligand to each well.
-
Add the diluted this compound or control compounds to the wells.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the fluorescent ligand) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor (520 nm) to the donor (495 nm) fluorescence. Plot this ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.
-
PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay quantifies the ability of this compound to activate a PPAR-dependent reporter gene.
Principle: Cells are engineered to express a specific human PPAR isotype and a luciferase reporter gene under the control of a promoter containing PPREs. Upon activation by a ligand like this compound, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of luciferase. The resulting light emission is proportional to the level of PPAR activation.
Caption: Workflow for a typical PPAR luciferase reporter assay.
Protocol:
-
Cell Culture & Transfection:
-
Seed host cells (e.g., HepG2, HEK293T) into a 96-well plate.
-
Transfect cells with three plasmids:
-
An expression vector for the human PPAR-LBD fused to the Gal4 DNA-binding domain (e.g., pBIND-hPPARα, pBIND-hPPARβ/δ, or pBIND-hPPARγ).
-
A luciferase reporter plasmid containing Gal4 upstream activation sequences (UAS) (e.g., 4xUAS-tk-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control agonist (e.g., GW7647 for PPARα, GW501516 for PPARβ/δ, Rosiglitazone for PPARγ) in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for an additional 18-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the "Fold Activation" by dividing the normalized signal of treated wells by the normalized signal of vehicle control wells.
-
Plot Fold Activation against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter log-logistic) to calculate the EC50 value.
-
Target Gene Expression Analysis (RT-qPCR)
This method is used to confirm that PPAR activation by this compound leads to the transcription of known downstream target genes.
Principle: Following treatment of a relevant cell line with this compound, total RNA is extracted and reverse-transcribed into cDNA. Quantitative PCR (qPCR) is then used to measure the abundance of the target gene's mRNA (e.g., ANGPTL4) relative to a stable housekeeping gene.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Culture relevant cells (e.g., NIH3T3, WPMY-1) and treat with various concentrations of this compound for 3-6 hours.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene (ANGPTL4) and a housekeeping gene (e.g., GAPDH, L27).
-
Human ANGPTL4 Primers:
-
Forward: GATGGCTCAGTGGACTTCAACC
-
Reverse: TGCTATGCACCTTCTCCAGACC
-
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermocycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for the target and housekeeping genes in both treated and control samples.
-
Calculate the change in target gene expression using the ΔΔCt method, which normalizes the target gene's expression to the housekeeping gene and compares the treated sample to the vehicle control.
-
Functional Consequences and Therapeutic Implications
The activation of PPARβ/δ by this compound has significant functional consequences. The induction of the target gene Angptl4, for instance, plays a role in regulating lipid metabolism by inhibiting lipoprotein lipase. This suggests that endogenous this compound may be part of a natural feedback loop controlling fatty acid availability and utilization.
For drug development professionals, understanding the preferential activation of PPARβ/δ by an endogenous ligand like this compound offers a potential blueprint for designing selective PPARβ/δ modulators. Such compounds could be valuable for treating metabolic disorders, including dyslipidemia and insulin resistance, by harnessing the beneficial metabolic effects of this receptor isotype while potentially avoiding side effects associated with potent PPARα or PPARγ activation.
Conclusion
This compound is an endogenous agonist of PPARs with a clear preference for the PPARβ/δ isotype. Both 15(R)- and 15(S)-HETE demonstrate similar potency for PPARβ/δ, leading to coactivator recruitment and the transcription of target genes involved in metabolic regulation. Its interaction with PPARα and PPARγ is considerably weaker and may exhibit enantiomer-specific differences. While more precise quantitative binding and activation data for the 15(R)-enantiomer are needed for a complete picture, the existing evidence firmly establishes its role as a significant signaling molecule in the PPAR pathway. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced interactions of this compound and the development of novel PPAR-targeted therapeutics.
References
The Anti-Inflammatory Properties of 15(R)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-hydroxyeicosatetraenoic acid, or 15(R)-HETE, is an R-stereoisomer of the arachidonic acid metabolite 15-HETE. While its S-enantiomer, 15(S)-HETE, has been more extensively studied, this compound is gaining recognition for its significant role in the resolution of inflammation. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, focusing on its biosynthesis, mechanisms of action, and the experimental evidence supporting its therapeutic potential.
Biosynthesis of this compound
The primary and most well-characterized pathway for the production of this compound involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin.[1] Normally, COX-2 metabolizes arachidonic acid to pro-inflammatory prostaglandins. However, when acetylated by aspirin, the enzyme's activity is altered, leading to the synthesis of this compound.[2][3] This unique mechanism is central to some of aspirin's anti-inflammatory effects that are not shared by other non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Cytochrome P450 enzymes can also contribute to the formation of this compound from arachidonic acid.[5]
Biosynthesis of this compound via Aspirin-Acetylated COX-2.
Mechanism of Action: A Precursor to Anti-Inflammatory Mediators
The principal anti-inflammatory role of this compound is as a precursor to a class of specialized pro-resolving mediators (SPMs) known as 15-epi-lipoxins or aspirin-triggered lipoxins (ATLs). This conversion occurs through a process of transcellular biosynthesis. This compound, produced by cells such as endothelial cells, is taken up by leukocytes (e.g., neutrophils) that express the enzyme 5-lipoxygenase (5-LOX). 5-LOX then metabolizes this compound to 15-epi-lipoxin A4 (15-epi-LXA4) and 15-epi-lipoxin B4 (15-epi-LXB4). These ATLs are potent anti-inflammatory molecules that actively promote the resolution of inflammation.
Transcellular biosynthesis of 15-epi-lipoxins from this compound.
While much of the anti-inflammatory activity attributed to the aspirin-COX-2 pathway is mediated by 15-epi-lipoxins, there is emerging evidence for the direct effects of this compound. Both this compound and 15(S)-HETE have been shown to be similarly potent in activating peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor with roles in regulating inflammation.
Quantitative Data on Anti-Inflammatory Effects
Direct quantitative data on the intrinsic anti-inflammatory effects of this compound are limited in the current literature. Most studies focus on its conversion to 15-epi-lipoxins or investigate the effects of its metabolite, 15-oxo-ETE. The available data for related compounds are presented below for comparative purposes.
| Compound | Target/Assay | Effect | Concentration/IC50 | Reference(s) |
| 15-oxo-ETE | NF-κB activation (luciferase reporter assay) | Dose-dependent suppression of TNFα-induced activation | 100 nM - 1 µM | |
| 15-oxo-ETE | Pro-inflammatory cytokine expression (LPS-stimulated THP-1 cells) | Decrease in TNFα, IL-6, and IL-1β mRNA expression | 25 µM | |
| 15(S)-HETE | LTB4-induced neutrophil chemotaxis | Inhibition | Maximum inhibition (68%) at 100 µM | |
| 15(S)-HETE | Neutrophil migration across cytokine-activated endothelium | Potent inhibition | Not specified |
Experimental Protocols
Detailed, step-by-step experimental protocols specifically for investigating the anti-inflammatory properties of this compound are not extensively published. However, based on the methodologies used for studying related lipid mediators, the following outlines can be adapted.
Chiral Separation of this compound and 15(S)-HETE
Objective: To separate and quantify the R and S enantiomers of 15-HETE.
General Method: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.
-
Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma) are subjected to solid-phase extraction (SPE) to isolate lipids.
-
Derivatization (Optional but common for GC-MS): The carboxyl group of HETEs can be derivatized to enhance chromatographic separation and detection sensitivity.
-
Chromatography:
-
Column: A chiral column (e.g., Chiralcel OD-H, Chiralpak AD) is used.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol, is typically employed. The exact ratio is optimized for the specific column and analytes. For acidic compounds, an acid modifier (e.g., trifluoroacetic acid) may be added.
-
Detection: UV detection or, for higher sensitivity and specificity, mass spectrometry (LC-MS) is used.
-
Workflow for Chiral Separation of HETE Enantiomers.
In Vitro Neutrophil Chemotaxis Assay
Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant.
General Method: A Boyden chamber or a similar transwell migration assay is used.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Assay Setup:
-
A chemoattractant (e.g., leukotriene B4 [LTB4] or f-Met-Leu-Phe [fMLP]) is placed in the lower chamber of the transwell plate.
-
Isolated neutrophils, pre-incubated with different concentrations of this compound or a vehicle control, are added to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
-
Incubation: The plate is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.
In Vivo Model of Inflammation
Objective: To evaluate the anti-inflammatory effects of this compound in a living organism.
General Method: A common model is the murine air pouch model of inflammation.
-
Air Pouch Formation: An air pouch is created on the dorsum of a mouse by subcutaneous injection of sterile air.
-
Induction of Inflammation: An inflammatory agent (e.g., carrageenan or an interleukin) is injected into the air pouch to induce an inflammatory response, characterized by leukocyte infiltration and cytokine production.
-
Treatment: this compound or a vehicle control is administered, either locally into the pouch or systemically.
-
Analysis: After a set period, the air pouch is lavaged, and the collected fluid is analyzed for:
-
The number and type of infiltrating leukocytes (e.g., neutrophils, macrophages).
-
The levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
Conclusion
This compound is a key lipid mediator with significant anti-inflammatory potential, primarily through its role as the precursor to the potent pro-resolving molecules, 15-epi-lipoxins. Its unique biosynthesis via aspirin-acetylated COX-2 highlights a crucial mechanism underlying some of the beneficial effects of aspirin. While direct quantitative data on the intrinsic anti-inflammatory activities of this compound are still emerging, its ability to activate PPARβ/δ suggests direct modulatory functions. Further research is warranted to fully elucidate the direct effects of this compound and to develop detailed experimental protocols to standardize its investigation. A deeper understanding of this compound's biological functions holds promise for the development of novel therapeutic strategies for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rupress.org [rupress.org]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into 15(R)-HETE's Effects on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a stereoisomer of the more extensively studied 15(S)-HETE, both of which are metabolites of arachidonic acid. While the biological functions of 15(S)-HETE are widely investigated, the specific roles of this compound in cellular processes, particularly cell proliferation, are less defined and represent an emerging area of research. This technical guide provides a comprehensive overview of the initial investigations into the effects of this compound on cell proliferation, detailing its biosynthesis, metabolism, and known signaling pathways. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to further explore the therapeutic potential of this lipid mediator.
Biosynthesis and Metabolism of this compound
This compound is not a primary product of lipoxygenase (LOX) pathways, which predominantly produce the (S)-enantiomer. Instead, its formation is notably associated with the action of acetylated cyclooxygenase-2 (COX-2).[1][2] Aspirin, through the acetylation of a serine residue in the active site of COX-2, alters its catalytic activity, leading to the production of this compound from arachidonic acid.[1][2] This unique biosynthetic pathway is a key consideration in studies involving aspirin's effects on cell signaling.
Once formed, this compound can be further metabolized into other bioactive lipids. One significant metabolic fate is its conversion to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3] Additionally, this compound can serve as a substrate for 5-lipoxygenase (5-LOX) to produce 15-epi-lipoxins, such as 15-epi-lipoxin A4 (15-epi-LXA4). These metabolites themselves possess potent biological activities and are crucial to understanding the overall impact of this compound on cellular functions.
Figure 1: Biosynthesis and major metabolic pathways of this compound.
Effects of this compound and Its Metabolites on Cell Proliferation
The influence of this compound on cell proliferation is complex and appears to be cell-type dependent, with some evidence suggesting both direct and indirect effects, often mediated by its metabolites.
Direct Effects on Cancer Cell Lines
Initial studies on cancer cell lines have indicated that this compound may possess anti-proliferative properties, although it appears to be less potent than its (S)-enantiomer.
| Cell Line | Compound | Effect on Proliferation | Concentration | Citation |
| PC3 (Prostate Cancer) | This compound | Inhibition | 10 µM | |
| PC3 (Prostate Cancer) | 15(S)-HETE | Inhibition (greater than this compound) | 10 µM |
Indirect Effects Mediated by Metabolites
The anti-proliferative effects of this compound are often attributed to its downstream metabolites, 15-oxo-ETE and 15-epi-lipoxins.
15-oxo-ETE: This metabolite has demonstrated dose-dependent inhibitory effects on the proliferation of various cancer cell lines.
| Cell Line | Compound | Effect on Proliferation | IC50 / Concentration | Citation |
| A549 (Lung Adenocarcinoma) | 11-oxo-ETE (structurally similar) | Inhibition | Low µM range | |
| LoVo (Colon Adenocarcinoma) | 11-oxo-ETE (structurally similar) | Inhibition | Low µM range | |
| HCA-7 (Colon Adenocarcinoma) | 11-oxo-ETE (structurally similar) | Inhibition | Low µM range | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 15-oxo-ETE | Inhibition | Dose-dependent decrease |
15-epi-Lipoxins: Aspirin-triggered formation of this compound in A549 lung adenocarcinoma cells leads to the production of 15-epi-lipoxins, which are potent inhibitors of cell proliferation.
| Cell Line | Compound | Effect on Proliferation | Citation |
| A549 (Lung Adenocarcinoma) | 15-epi-Lipoxins | Potent Inhibition |
Signaling Pathways Implicated in this compound's Actions
The precise signaling pathways through which this compound exerts its effects on cell proliferation are still under investigation. However, a key target that has been identified is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.
PPARβ/δ Activation
Both this compound and 15(S)-HETE have been shown to be similarly potent agonists of PPARβ/δ. Activation of PPARs can modulate the expression of genes involved in cell cycle regulation and apoptosis. The downstream targets of this compound-mediated PPARβ/δ activation that lead to altered cell proliferation are an active area of research.
Figure 2: Proposed PPARβ/δ signaling pathway for this compound.
Detailed Experimental Protocols
To facilitate further research into the effects of this compound on cell proliferation, this section provides detailed protocols for key in vitro assays.
Cell Proliferation Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., ethanol). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Figure 3: Workflow for the MTT cell proliferation assay.
DNA Synthesis Measurement using BrdU Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (and other test compounds)
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling solution and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Wash, and then add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Substrate Reaction: Wash the wells and add TMB substrate. Incubate for 15-30 minutes.
-
Stop Reaction and Measurement: Add stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Analysis of Cell Cycle Proteins by Western Blotting
This technique is used to detect changes in the expression levels of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), following treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, p21, p27) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash, and then incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the image and quantify the band intensities. Normalize the expression of target proteins to the loading control.
Future Directions and Conclusion
The initial investigations into the effects of this compound on cell proliferation reveal a complex and promising area of research. The unique biosynthesis of this compound via aspirin-acetylated COX-2 positions it as a potentially important mediator in the pharmacological actions of aspirin. While evidence points towards an anti-proliferative role, particularly through its metabolites 15-oxo-ETE and 15-epi-lipoxins, further research is required to fully elucidate its direct effects and the underlying signaling mechanisms.
Future studies should focus on:
-
Conducting comprehensive dose-response studies of this compound on a wider range of normal and cancerous cell lines.
-
Elucidating the downstream targets of the this compound/PPARβ/δ signaling axis and their impact on cell cycle progression and apoptosis.
-
Investigating the effects of this compound in in vivo models of cancer and other proliferative diseases.
This technical guide provides a solid foundation for researchers to build upon, offering both a summary of the current knowledge and detailed protocols to facilitate further exploration of this compound's therapeutic potential. The continued investigation of this unique lipid mediator holds promise for the development of novel strategies for the treatment of cancer and other diseases characterized by aberrant cell proliferation.
References
- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 15(R)-HETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by lipoxygenases (LOX).[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and apoptosis.[3] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its biological functions and for the development of novel therapeutics targeting its signaling pathways. This document provides a detailed protocol for the quantitative analysis of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway of this compound Formation and Action
The formation of this compound is a key step in the lipoxygenase pathway of arachidonic acid metabolism. This pathway is involved in a variety of cellular responses.
Caption: Formation and signaling pathways of this compound.
Experimental Workflow for Quantitative Analysis
A typical workflow for the quantitative analysis of this compound from biological samples involves sample preparation, LC separation, and MS/MS detection.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[4][5] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for eicosanoid analysis.
a) Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a C18 SPE cartridge with 1 column volume of methanol followed by 1 column volume of water.
-
Sample Loading: Acidify the biological sample (e.g., plasma, serum, tissue homogenate) to pH 3.5 with 0.1 M HCl and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 column volume of water followed by 1 column volume of 15% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 column volume of methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of plasma, add 10 µL of an internal standard mixture.
-
Add 1.0 mL of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly to mix.
-
Add 2.0 mL of Hexane.
-
Vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A C18 reversed-phase column is typically used for the separation of HETEs.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | 0.1% acetic acid in water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of mobile phase B, and gradually increase to elute the analytes. A typical gradient might be: 0-3 min, 20% B; 3-16 min, linear gradient to 65% B; 16-19 min, linear gradient to 95% B; 19-23 min, hold at 95% B; 23.2 min, return to 20% B; 25 min, end of run. |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Conditions
Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of HETEs.
| Parameter | Recommended Conditions |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.1 kV to -4.2 kV |
| Source Temperature | 150 °C to 350 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Quantitative Data
Table 1: Performance Characteristics of the LC-MS/MS Method
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 2.6 pg on column | |
| Limit of Quantitation (LOQ) | 0.2 - 3 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Intra-day Precision (%CV) | < 10% (typically 3-5%) | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ± 15% |
Table 2: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 319.2 | 175.1 | -20 to -35 |
| 15(S)-HETE-d8 (Internal Standard) | 327.2 | 180.1 | -20 to -35 |
Note: Collision energy should be optimized for the specific instrument used.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described method, incorporating either solid-phase or liquid-liquid extraction followed by optimized LC-MS/MS conditions, offers high sensitivity, specificity, and reproducibility. This methodology is well-suited for researchers and scientists in academic and industrial settings, including drug development, to accurately measure this compound levels and elucidate its role in health and disease.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for Chiral Separation of 15(R)-HETE and 15(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyeicosatetraenoic acid (15-HETE) is a crucial lipid mediator derived from arachidonic acid, playing a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. 15-HETE exists as two enantiomers, 15(R)-HETE and 15(S)-HETE, which often exhibit distinct biological activities. The stereochemistry of 15-HETE is critical as 15(S)-HETE is a primary product of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes, while this compound can be formed by COX enzymes and through non-enzymatic lipid peroxidation[1][2]. The differential roles of these enantiomers necessitate accurate and reliable methods for their separation and quantification. This document provides detailed application notes and protocols for the chiral separation of this compound and 15(S)-HETE using various analytical techniques.
Biological Significance and Signaling Pathways
15(S)-HETE: This enantiomer is involved in complex signaling cascades. It can be further metabolized to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3]. 15(S)-HETE has been shown to exert its effects through several pathways:
-
PI3K/Akt/mTOR Pathway: 15(S)-HETE can stimulate angiogenesis by activating the PI3K/Akt/mTOR signaling pathway[4][5]. This pathway is crucial for cell growth, proliferation, and survival.
-
BLT2 and PPAR-γ: 15(S)-HETE can also signal through the leukotriene B4 receptor 2 (BLT2) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ), influencing inflammatory responses and cell proliferation.
This compound: The biological roles of this compound are less characterized than its (S)-enantiomer. However, it is a known precursor in the biosynthesis of epi-lipoxins, which are specialized pro-resolving mediators that play a critical role in the resolution of inflammation.
Below are diagrams illustrating the signaling pathways for 15(S)-HETE and the metabolic pathway for this compound.
Chiral Separation Methods: Application Notes
The separation of this compound and 15(S)-HETE is most commonly achieved using chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
A general experimental workflow for the chiral analysis of 15-HETE enantiomers from a biological sample is depicted below.
Data Presentation: Comparison of Chiral Separation Techniques
| Parameter | Chiral Normal-Phase HPLC (NP-HPLC) | Chiral Reversed-Phase HPLC (RP-HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Chiral selector in buffer (e.g., Cyclodextrins) |
| Mobile Phase | Hexane/Isopropanol/Acetic Acid | Acetonitrile/Water/Formic Acid | Supercritical CO₂ with polar modifiers (e.g., Methanol, Ethanol) | Aqueous buffer with chiral selector |
| Typical Flow Rate | 0.5 - 2.0 mL/min | 0.5 - 2.0 mL/min | 1.0 - 4.0 mL/min | N/A (Voltage driven) |
| Analysis Time | 15 - 30 min | 15 - 30 min | < 15 min | 20 - 40 min |
| Advantages | Good resolution, well-established | Compatible with MS detection, good for polar analytes | Fast analysis, reduced organic solvent use, "green" technique | High efficiency, low sample volume |
| Disadvantages | Use of flammable/toxic organic solvents | Lower resolution for some compounds compared to NP-HPLC | Requires specialized equipment | Lower sensitivity, reproducibility can be challenging |
| Detection | UV, MS/MS | UV, MS/MS | UV, MS/MS | UV, MS |
Experimental Protocols
Protocol 1: Chiral Normal-Phase HPLC (NP-HPLC)
This protocol is suitable for the baseline separation of 15-HETE enantiomers.
1. Sample Preparation:
- Lipid Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids from the biological matrix.
- Derivatization (optional): For enhanced sensitivity with certain detectors, derivatize the carboxyl group of 15-HETE. A common method is esterification to form methyl esters or pentafluorobenzyl (PFB) esters.
2. HPLC Conditions:
- Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid. A typical starting ratio is 95:5:0.1 (v/v/v). The ratio can be optimized to improve resolution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10-20 µL.
- Detection: UV detection at 235 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.
3. Expected Results:
- Baseline separation of this compound and 15(S)-HETE should be achieved. Retention times will vary depending on the exact mobile phase composition and column.
Protocol 2: Chiral Reversed-Phase HPLC (RP-HPLC)
This method is advantageous due to its compatibility with mass spectrometry.
1. Sample Preparation:
- Follow the same lipid extraction procedure as in Protocol 1. Derivatization is generally not required for MS detection.
2. HPLC Conditions:
- Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate) for reversed-phase) or similar reversed-phase chiral column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 60% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration. The gradient should be optimized for the specific column and system.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5-10 µL.
- Detection: Tandem mass spectrometry (MS/MS) operating in negative ion mode is recommended for high sensitivity and selectivity.
3. Expected Results:
- Good separation of the enantiomers with elution times typically between 10 and 20 minutes.
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a fast and environmentally friendly alternative to HPLC.
1. Sample Preparation:
- Lipid extraction as described in Protocol 1. The sample should be reconstituted in a solvent compatible with the SFC mobile phase (e.g., methanol or ethanol).
2. SFC Conditions:
- Column: Chiral amylose-based column, such as Lux i-Amylose-3 (e.g., 150 x 4.6 mm, 3 µm).
- Mobile Phase: Supercritical CO₂ with a polar organic modifier.
- Solvent A: Supercritical CO₂.
- Solvent B: Methanol or a mixture of isopropanol and acetonitrile (e.g., 7:3 v/v) with 0.1% formic acid.
- Gradient: A gradient of the modifier (Solvent B) from 5% to 30% over 10 minutes.
- Flow Rate: 2.0 mL/min.
- Back Pressure: 120 bar.
- Column Temperature: 35 °C.
- Injection Volume: 2-5 µL.
- Detection: UV detection at 235 nm or MS/MS.
3. Expected Results:
- Rapid and efficient separation of the enantiomers, often in less than 12 minutes.
Protocol 4: Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample volume.
1. Sample Preparation:
- Lipid extraction as described in Protocol 1. The final sample should be dissolved in the CE running buffer.
2. CE Conditions:
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
- Running Buffer (Background Electrolyte): 25 mM phosphate buffer (pH 7.0) containing a chiral selector.
- Chiral Selector: 10-20 mM of a cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin. The type and concentration of the cyclodextrin should be optimized.
- Voltage: 20-25 kV.
- Temperature: 25 °C.
- Injection: Hydrodynamic or electrokinetic injection.
- Detection: UV detection at 200 nm or 235 nm.
3. Expected Results:
- High-resolution separation of the enantiomers based on their differential interaction with the chiral selector.
Conclusion
The chiral separation of this compound and 15(S)-HETE is essential for accurately elucidating their distinct biological functions. The choice of analytical method should be guided by the specific research question, sample complexity, and available resources. The protocols provided herein offer a starting point for developing robust and reliable methods for the analysis of these important lipid mediators. Optimization of the chromatographic or electrophoretic conditions is often necessary to achieve the desired separation performance.
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15(R)-HETE Enzyme-Linked Immunosorbent Assay (ELISA) Kit
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the quantitative determination of 15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. Additionally, key signaling pathways modulated by 15-HETE are outlined to provide a broader context for experimental findings.
Principle of the Assay
The this compound ELISA kit is a competitive immunoassay for the quantitative measurement of this compound in various biological samples, including serum, plasma, and cell culture supernatants.[1][2] The assay is based on the principle of competitive binding.[1] A known amount of 15-HETE is pre-coated onto the wells of a microtiter plate.[1] When the sample or standard is added to the wells, the this compound in the sample competes with the coated 15-HETE for binding to a limited amount of biotinylated detection antibody specific for 15-HETE.[1] Following an incubation period, the unbound components are washed away. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated antibody that is bound to the pre-coated 15-HETE. After another incubation and wash step, a substrate solution (TMB) is added, which develops a color in proportion to the amount of enzyme present. The reaction is then stopped, and the absorbance is measured spectrophotometrically. The concentration of this compound in the sample is inversely proportional to the intensity of the color.
Data Presentation
Kit Performance Characteristics
| Parameter | Typical Value |
| Assay Type | Competitive ELISA |
| Detection Range | 0.13 - 10 ng/mL |
| Sensitivity | Approximately 0.094 ng/mL |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Intra-assay Precision | CV% < 8% |
| Inter-assay Precision | CV% < 10% |
Typical Standard Curve
The following table represents a typical standard curve for a this compound ELISA kit. Users should generate their own standard curve for each experiment.
| Standard Concentration (ng/mL) | Optical Density (OD) at 450 nm |
| 8 | 0.199 |
| 4 | 0.433 |
| 2 | 0.596 |
| 1 | 0.933 |
| 0.5 | 1.156 |
| 0.25 | 1.511 |
| 0.13 | 1.761 |
| 0 (Blank) | 2.211 |
Note: The OD values are for reference only and will vary between experiments.
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working concentration as indicated in the kit manual.
-
Standard Solutions: Prepare a serial dilution of the this compound standard. A common stock concentration is 8 ng/mL or 10 ng/mL. Create a dilution series (e.g., 8, 4, 2, 1, 0.5, 0.25, 0.13 ng/mL) using the provided standard diluent. The diluent alone serves as the zero standard (blank).
-
Biotinylated Detection Antibody (1x): If provided as a concentrate, dilute with the appropriate diluent to the working concentration.
-
Streptavidin-HRP Conjugate (1x): If provided as a concentrate, dilute with the appropriate diluent to the working concentration.
-
All reagents should be brought to room temperature before use.
Sample Preparation
-
Serum: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove any cellular debris. Collect the supernatant and assay immediately or store at -20°C or -80°C.
Assay Procedure
-
Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Add Detection Antibody: Immediately add 50 µL of the 1x Biotinylated Detection Antibody to each well. Mix gently and cover the plate.
-
First Incubation: Incubate for 45-60 minutes at 37°C.
-
Wash: Aspirate the liquid from each well and wash each well with 1x Wash Buffer. Repeat the wash process 3-5 times. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it on a clean paper towel.
-
Add Streptavidin-HRP: Add 100 µL of 1x Streptavidin-HRP Conjugate to each well. Cover the plate.
-
Second Incubation: Incubate for 30-60 minutes at 37°C.
-
Wash: Repeat the wash step as described in step 4.
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A logarithmic scale for the x-axis is often used.
-
The relationship between concentration and OD is inverse.
-
Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Visualizations
Experimental Workflow
Caption: this compound ELISA Experimental Workflow.
15-HETE Signaling Pathways
15-HETE is a lipid mediator that plays a significant role in various cellular processes, including inflammation, cell proliferation, and apoptosis. It exerts its effects through the modulation of key signaling cascades such as the MAPK/ERK and NF-κB pathways.
Caption: this compound Signaling Pathways.
References
Application Note: Mass Spectrometric Identification and Quantification of 15(R)-HETE
Introduction
15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. While its enantiomer, 15(S)-HETE, is a well-known product of the 15-lipoxygenase (15-LOX) pathway, this compound is primarily formed by cyclooxygenase (COX) enzymes, particularly aspirin-acetylated COX-2.[1][2] Distinguishing between these enantiomers is crucial as they can have different biological activities and their relative abundance can provide insights into specific enzymatic pathways active in a biological system.[2] This document provides detailed protocols for the sensitive and specific identification and quantification of this compound from biological matrices using advanced mass spectrometry techniques, with a focus on chiral separation.
Biological Significance and Signaling Pathway
15-HETE is involved in various physiological and pathological processes, including airway inflammation and cell proliferation.[3][4] The enzyme arachidonic acid 15-lipoxygenase (ALOX15) converts arachidonic acid to 15(S)-HETE, which can then be further metabolized or act as a signaling molecule. 15-HETE can be conjugated to phosphatidylethanolamine (PE) to form 15-HETE-PE. This complex then interacts with phosphatidylethanolamine-binding protein 1 (PEBP1), leading to the activation of the MEK-ERK signaling cascade, which plays a role in inflammation. Additionally, 15-HETE has been shown to protect pulmonary artery smooth muscle cells from apoptosis by up-regulating the inducible nitric oxide synthase (iNOS) pathway.
Caption: Signaling pathways of 15-HETE involving ALOX15/COX, PEBP1, MEK/ERK, and iNOS.
Analytical Workflow for this compound Analysis
The accurate quantification of this compound requires a multi-step workflow. This process begins with careful sample collection and preparation to extract the analyte and minimize artificial formation, followed by chiral chromatographic separation to resolve the 15(R) and 15(S) enantiomers. Detection and quantification are then performed using tandem mass spectrometry, which provides high sensitivity and specificity.
Caption: General experimental workflow for this compound analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids
This protocol describes the extraction of HETEs from plasma, serum, or cell culture media using solid-phase extraction (SPE).
Materials:
-
Biological sample (e.g., 0.2 mL plasma)
-
Antioxidant: Butylated hydroxytoluene (BHT) solution
-
Internal Standard (IS): [²H₈]-15(S)-HETE or similar deuterated standard
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EA), HPLC grade
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Acetic Acid, glacial
-
Water, HPLC grade
-
Oasis HLB SPE cartridges
-
Nitrogen gas evaporator
Procedure:
-
Sample Collection & Stabilization: To prevent autooxidation during sample preparation, add antioxidants like BHT to the sample upon collection.
-
Internal Standard Spiking: To the biological sample (e.g., 200 µL plasma), add 10 µL of a suitable internal standard mixture, such as 1 ng of [²H₈]-15(S)-HETE, to correct for extraction losses and matrix effects.
-
Protein Precipitation/Lysis: Add 1 mL of methanol to the sample, vortex thoroughly to precipitate proteins, and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing sequentially with one volume of methanol followed by one volume of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-6 mL of a weak organic solvent solution (e.g., 5% MeOH in water) to remove salts and other polar interferences.
-
Drying: Dry the SPE cartridge thoroughly, for instance, under vacuum or by passing air through it for 20 minutes.
-
Elution: Elute the oxylipins from the cartridge using 1-2 mL of a strong organic solvent, such as methanol or ethyl acetate.
-
Solvent Evaporation: Dry the eluted sample under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., methanol or mobile phase A) for LC-MS analysis.
Protocol 2: Chiral UHPLC-HRMS Analysis
This protocol is adapted from a high-sensitivity method for separating this compound and 15(S)-HETE enantiomers. This method uses derivatization to enhance sensitivity in negative electron capture mode.
A. Derivatization (Optional, for ECAPCI-MS)
-
To increase sensitivity with Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI), HETEs can be derivatized to pentafluorobenzyl (PFB) esters. This involves reacting the dried extract with PFB bromide.
B. Liquid Chromatography Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Chiral Column: A suitable chiral column capable of separating HETE enantiomers.
-
Mobile Phase A: Hexanes
-
Mobile Phase B: 2-Propanol/Methanol (50/50, v/v)
-
Flow Rate: 0.25 - 0.4 mL/min
-
Gradient Program:
-
0-3 min: 2% B
-
3-11 min: Linear gradient to 8% B
-
11-13 min: Hold at 8% B
-
13-14 min: Linear gradient to 50% B
-
14-18 min: Hold at 50% B
-
18-18.5 min: Return to 2% B
-
18.5-21 min: Re-equilibration
-
-
Injection Volume: 10 µL
C. Mass Spectrometry Conditions
-
Mass Spectrometer: Thermo Q-Exactive HF Hybrid Quadrupole-Orbitrap or equivalent high-resolution mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) operating in negative electron capturing ion mode.
-
Scan Mode: Alternating between Full Scan (m/z 100–600 at 30,000 resolution) and Parallel Reaction Monitoring (PRM) at 120,000 resolution.
-
Precursor Ion [M-H]⁻: m/z 319.23 for underivatized HETEs.
-
Internal Standard Precursor: m/z 327.27 for [²H₈]-15(S)-HETE.
-
Collision Energy: Normalized collision energy set to 20 (arbitrary units).
-
Quantification: Based on the most intense product ion for each HETE using a narrow mass window (e.g., ±1.5-3 ppm).
Quantitative Data
Accurate quantification relies on appropriate MS/MS parameters and validated method performance.
Table 1: LC-MS/MS Parameters for 15-HETE Quantification
| Analyte | Internal Standard | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Ionization Mode | Reference |
| 15-HETE | 15-HETE-d8 | 319.0 | 114.7 | ESI- | |
| 15-HETE | 15(S)-HETE-d8 | 319.23 | (Full Scan / PRM) | ECAPCI- | |
| 15-oxoETE | 5-oxoETE-d7 | 319.2 | 219.2 | ESI- |
Table 2: Example Method Performance Characteristics for HETE Analysis
| Analyte | Lower Limit of Quantification (LLOQ) (pg/mL) | Upper Limit of Quantification (ULOQ) (pg/mL) | Matrix | Reference |
| 15-HETE | 20 | 1000 | Plasma | |
| 11-HETE | 20 | 1000 | Plasma | |
| 5-HETE | 50 | 500 | Plasma |
Table 3: Enantiomeric Analysis of 15-HETE in HCA-7 Cells
This table summarizes data showing how aspirin treatment shifts the enantiomeric formation of 15-HETE in a colon carcinoma cell line (HCA-7) that overexpresses COX-2. Data adapted from Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS.
| Treatment Condition | Total 15-HETE Level | Enantiomeric Fraction (EF) of 15(S)-HETE | Enantiomeric Fraction (EF) of this compound | Inferred Pathway |
| Untreated Control | Baseline | ~80% | ~20% | COX-2 Peroxidase Activity |
| Celecoxib (COX-2 Inhibitor) | Reduced | ~80% | ~20% | Residual Activity |
| Acetylsalicylic Acid (ASA) | Increased | ~8% | ~92% | Aspirin-Acetylated COX-2 |
References
- 1. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 15(R)-HETE in Apoptosis Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) pathway. It has emerged as a significant signaling molecule with a dual role in the regulation of apoptosis, exhibiting both anti-apoptotic and pro-apoptotic effects depending on the cellular context and cell type. Understanding the nuanced activity of this compound is critical for research in areas such as pulmonary hypertension, cancer biology, and inflammation. This document provides detailed application notes and experimental protocols for studying the effects of this compound in apoptosis assays.
Data Presentation
The effects of this compound on apoptosis are concentration-dependent and cell-type specific. The following tables summarize the quantitative data from studies on its anti-apoptotic effects in pulmonary artery smooth muscle cells (PASMCs) and its pro-apoptotic effects in other cell types.
Table 1: Anti-Apoptotic Effects of this compound on Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Cell Type | Apoptosis Inducer | This compound Concentration (µM) | Incubation Time (hours) | Assay | Observed Effect | Reference |
| Rat PASMCs | Serum Deprivation | 0.1, 1, 10 | 24 | TUNEL Assay | Dose-dependent decrease in apoptotic cells | [1] |
| Rat PASMCs | Serum Deprivation | 1 | 24 | Caspase-3 Activity | Significant reduction in caspase-3 activity | [1] |
| Human PASMCs | Hypoxia | 0.5, 1, 5 | 48 | Annexin V/PI Staining | Increased cell viability and reduced apoptosis | [2] |
Table 2: Pro-Apoptotic Effects of 15(S)-HETE in a Cancer Cell Line
| Cell Type | 15(S)-HETE Concentration (µM) | Incubation Time (hours) | Assay | Observed Effect | Reference |
| Non-small cell lung cancer (NSCLC) | Not specified | Not specified | Caspase 9 and 3 activation | Induced apoptosis | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Annexin V/PI Staining for Apoptosis Detection
This protocol is for assessing the effect of this compound on apoptosis in cultured cells, such as PASMCs or cancer cell lines, by flow cytometry.
Materials:
-
This compound (in ethanol or DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (ethanol or DMSO).
-
If applicable, co-incubate with an apoptosis-inducing agent.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.
Materials:
-
This compound
-
Cell culture reagents
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the Annexin V protocol.
-
After incubation, harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
Dilute each lysate with the reaction buffer to a final protein concentration of 50-200 µg per 50 µL.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well of a 96-well plate.
-
Add 50 µL of the diluted cell lysate to the corresponding wells.
-
Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cell culture reagents
-
TUNEL Assay Kit (containing fixation solution, permeabilization solution, TdT reaction mix, and fluorescently labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Grow and treat cells with this compound on glass coverslips (for microscopy) or in culture plates (for flow cytometry).
-
After treatment, wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mix according to the kit manufacturer's instructions.
-
Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
If using a microscopy-based assay, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
If using a flow cytometry-based assay, resuspend the cells in a suitable buffer for analysis.
-
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive cells.
-
Signaling Pathways and Visualizations
This compound exerts its anti-apoptotic effects in PASMCs through the activation of several signaling pathways, including the PI3K/Akt, HSP90, and iNOS pathways. In contrast, its pro-apoptotic effects in other cell types may be mediated by the generation of reactive oxygen species (ROS).
References
- 1. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells against apoptosis via HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing 15(R)-HETE in Human Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of cyclooxygenase (COX) enzymes. It plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Accurate and robust quantification of this compound in human plasma is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the assessment of this compound in human plasma samples using state-of-the-art analytical techniques.
Quantitative Data Summary
The following tables summarize reported concentrations of this compound in human plasma from various studies. These values can serve as a reference for expected physiological and pathological ranges.
Table 1: this compound Concentrations in Human Plasma from Healthy Subjects
| Study Population | Analytical Method | Mean Concentration (ng/mL) | Range (ng/mL) | Citation |
| Healthy Volunteers | UHPLC-ECAPCI/HRMS | ~3.41 | Not Reported | [1] |
| Healthy Controls | LC-MS/MS | Not Reported (used as baseline) | Not Reported | |
| Healthy Subjects | GC-MS | Not Reported (used as baseline) | Not Reported |
Table 2: this compound Concentrations in Human Plasma in Disease States
| Disease State | Analytical Method | Mean Concentration (ng/mL) | Observations | Citation |
| Pulmonary Arterial Hypertension (PAH) | LC-MS/MS | ≥256 pg/mL (High-risk group) | Elevated 15-HETE levels associated with increased risk of death. | |
| Lipopolysaccharide (LPS) stimulated whole blood (24h) | UHPLC-ECAPCI/HRMS | 6.3 ± 0.5 | Modest stimulation compared to control.[1] | [1] |
| Zymosan-stimulated whole blood (24h) | UHPLC-ECAPCI/HRMS | 8.44 ± 0.6 | More potent stimulation than LPS.[1] | [1] |
Signaling Pathway of 15-HETE
15-HETE exerts its biological effects through various signaling pathways, influencing inflammation, cell growth, and angiogenesis. The diagram below illustrates the biosynthesis of 15-HETE and its downstream signaling cascades.
Experimental Protocols
This section provides detailed protocols for the extraction and quantification of this compound from human plasma.
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most widely used method due to its high sensitivity and specificity.
-
Human plasma collected in EDTA or heparin tubes
-
This compound analytical standard
-
15(S)-HETE-d8 (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Solid-phase extraction (SPE) C18 cartridges (e.g., 100 mg, 1 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Plasma Preparation: Thaw frozen human plasma samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any debris.
-
Internal Standard Spiking: To 200 µL of plasma, add 10 µL of internal standard solution (e.g., 15(S)-HETE-d8 at 100 ng/mL in methanol) to achieve a final concentration of 5 ng/mL. Vortex briefly.
-
Acidification: Add 800 µL of acidified water (e.g., 0.1% formic acid) to the plasma sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge at a slow flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% acetic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. A starting point could be:
-
0-1 min: 30% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 319.2 -> Product ion (Q3) m/z 219.1
-
15(S)-HETE-d8 (Internal Standard): Precursor ion (Q1) m/z 327.2 -> Product ion (Q3) m/z 226.2
-
Create a calibration curve using known concentrations of this compound standard spiked with a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the this compound standard. The concentration of this compound in the plasma samples is then determined from this calibration curve.
Protocol 2: Quantification of 15-HETE by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of 15-HETE, but it requires derivatization to increase the volatility of the analyte.
-
Extraction: Perform an initial extraction of lipids from the plasma sample using either SPE (as described in Protocol 1) or a liquid-liquid extraction method (e.g., with ethyl acetate or a Folch extraction).
-
Derivatization with Pentafluorobenzyl Bromide (PFBBr):
-
Dry the extracted lipid residue under a stream of nitrogen.
-
To the dried extract, add 20 µL of a 1% solution of PFBBr in acetonitrile and 20 µL of a 1% solution of diisopropylethylamine in acetonitrile.
-
Vortex and incubate at room temperature for 30 minutes.
-
Evaporate the derivatization reagents to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis, such as iso-octane or hexane.
-
-
GC System: A gas chromatograph equipped with a suitable capillary column.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer: A mass spectrometer operating in negative chemical ionization (NCI) mode is preferred for PFB derivatives due to its high sensitivity.
-
Selected Ion Monitoring (SIM): Monitor the [M-PFB]- ion (m/z 319.2) for 15-HETE.
Protocol 3: Quantification of 15-HETE by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and less instrument-intensive method, though it may have limitations in specificity compared to mass spectrometry-based methods. Commercially available kits are recommended.
Most 15-HETE ELISA kits are competitive immunoassays. Briefly, a known amount of 15-HETE conjugated to an enzyme is competed with the 15-HETE in the sample or standard for binding to a limited number of antibody binding sites on a microplate. After washing, a substrate is added, and the color development is inversely proportional to the concentration of 15-HETE in the sample.
-
Sample Preparation: Plasma samples may require dilution with the assay buffer provided in the kit.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 15-HETE to each well.
-
Incubate for the time and temperature specified in the kit protocol.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 15-HETE in the samples from the standard curve.
Conclusion
The choice of methodology for assessing this compound in human plasma will depend on the specific research question, required sensitivity and specificity, sample throughput, and available instrumentation. LC-MS/MS is generally considered the gold standard for its accuracy and specificity. GC-MS offers a robust alternative, while ELISA provides a high-throughput option for screening larger numbers of samples. Careful sample preparation is critical for all methods to ensure accurate and reproducible results.
References
Application Notes and Protocols for Clinical Studies of 15(R)-HETE in Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. Eicosanoids, lipid mediators derived from arachidonic acid, are known to play a crucial role in the pathophysiology of asthma. Among these, 15-hydroxyeicosatetraenoic acid (15-HETE) has emerged as a significant modulator of airway inflammation and function. While the majority of research has focused on the 15(S)-HETE enantiomer, emerging evidence suggests that 15(R)-HETE, potentially produced via cyclooxygenase (COX-1) pathways in mast cells, may also possess distinct biological activities relevant to asthma.[1] This document provides a comprehensive experimental design for preclinical and clinical studies to investigate the therapeutic potential of this compound in asthma.
Preclinical Evaluation of this compound
In Vitro Characterization
Objective: To elucidate the specific effects of this compound on key inflammatory and structural cells involved in asthma pathogenesis.
Experimental Protocols:
-
Human Bronchial Epithelial Cell (HBEC) Culture:
-
Protocol: Primary HBECs will be cultured at an air-liquid interface to form a differentiated, pseudostratified epithelium. Cells will be stimulated with this compound (0.1-10 µM) in the presence or absence of pro-inflammatory cytokines (e.g., IL-13).
-
Endpoints:
-
Mucin gene (MUC5AC, MUC5B) and protein expression (ELISA, Western Blot).
-
Cytokine/chemokine secretion (e.g., IL-8, eotaxin-1) (Multiplex ELISA).
-
Epithelial barrier function (Transepithelial Electrical Resistance - TEER).
-
-
-
Human Airway Smooth Muscle (HASM) Cell Culture:
-
Protocol: HASM cells will be treated with this compound (0.1-10 µM) and assessed for changes in contractility and inflammatory responses.
-
Endpoints:
-
Calcium signaling (Fura-2 AM imaging).
-
Proliferation (BrdU incorporation assay).
-
Contractile protein expression (e.g., α-smooth muscle actin) (Western Blot).
-
Chemokine production (ELISA).
-
-
-
Eosinophil and Mast Cell Isolation and Activation:
-
Protocol: Eosinophils will be isolated from the peripheral blood of allergic donors. Human mast cells will be differentiated from cord blood progenitors. Cells will be stimulated with relevant activators (e.g., eotaxin for eosinophils, IgE/anti-IgE for mast cells) in the presence of this compound (0.1-10 µM).
-
Endpoints:
-
Eosinophil chemotaxis (Boyden chamber assay).[2]
-
Eosinophil degranulation (Eosinophil Cationic Protein/Eosinophil Peroxidase release assays).
-
Mast cell degranulation (histamine, β-hexosaminidase release assays).
-
-
Data Presentation:
| Cell Type | Experiment | This compound Concentration | Outcome Measure | Expected Result |
| HBEC | Mucin Expression | 0.1 - 10 µM | MUC5AC mRNA | Dose-dependent change |
| HBEC | Cytokine Secretion | 0.1 - 10 µM | IL-8 protein | Dose-dependent change |
| HASM | Calcium Signaling | 0.1 - 10 µM | Intracellular Ca2+ | Change in peak fluorescence |
| Eosinophil | Chemotaxis | 0.1 - 10 µM | Migrated cells/field | Inhibition or potentiation |
| Mast Cell | Degranulation | 0.1 - 10 µM | % Histamine release | Inhibition or potentiation |
In Vivo Animal Models of Asthma
Objective: To evaluate the in vivo efficacy of this compound in well-established murine models of allergic asthma.
Experimental Protocols:
-
Ovalbumin (OVA)-Induced Allergic Asthma Model:
-
Protocol: BALB/c mice will be sensitized with intraperitoneal injections of OVA and aluminum hydroxide on days 0 and 14. From day 21 to 27, mice will be challenged with aerosolized OVA. This compound will be administered (intranasally or intraperitoneally) 30 minutes prior to each OVA challenge.
-
Endpoints (assessed 24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) to methacholine (invasive or non-invasive plethysmography).
-
Bronchoalveolar Lavage Fluid (BALF) cell differential (eosinophils, neutrophils, lymphocytes, macrophages).
-
BALF cytokine levels (IL-4, IL-5, IL-13) (ELISA).
-
Lung histology (H&E for inflammation, PAS for mucus).
-
Serum OVA-specific IgE (ELISA).
-
-
-
Lipopolysaccharide (LPS)-Induced Airway Inflammation Model:
-
Protocol: C57BL/6 mice will receive a single intratracheal instillation of LPS to induce neutrophilic airway inflammation. This compound will be administered 30 minutes before or 2 hours after LPS challenge.
-
Endpoints (assessed 24 hours after LPS instillation):
-
BALF total and differential cell counts (neutrophils).
-
BALF cytokine levels (TNF-α, IL-6, KC) (ELISA).
-
Lung histology for inflammation.
-
-
Data Presentation:
| Animal Model | Treatment Group | AHR (Penh) | BALF Eosinophils (x10^4) | BALF IL-4 (pg/mL) |
| OVA-induced | Vehicle | TBD | TBD | TBD |
| OVA-induced | This compound (low dose) | TBD | TBD | TBD |
| OVA-induced | This compound (high dose) | TBD | TBD | TBD |
| OVA-induced | Dexamethasone | TBD | TBD | TBD |
| LPS-induced | Vehicle | N/A | TBD (Neutrophils) | TBD (TNF-α) |
| LPS-induced | This compound | N/A | TBD (Neutrophils) | TBD (TNF-α) |
Pharmacokinetic and Toxicological Evaluation
Objective: To determine the pharmacokinetic profile and assess the safety of this compound.
Experimental Protocols:
-
Pharmacokinetics:
-
Protocol: A single dose of this compound will be administered to rodents via intravenous, intraperitoneal, and inhalation routes. Blood samples will be collected at various time points.
-
Endpoints: Plasma concentrations of this compound and its metabolites will be determined using LC-MS/MS. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) will be calculated.
-
-
Toxicology:
-
Protocol: Acute and sub-chronic toxicity studies will be conducted in rodents according to standard regulatory guidelines.
-
Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of major organs.
-
Clinical Development Plan for this compound in Asthma
Phase I: First-in-Human Safety and Tolerability
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of inhaled this compound in healthy volunteers and patients with mild, stable asthma.
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation study.
Participant Population:
-
Healthy adult volunteers.
-
Adults with mild, stable asthma (FEV1 > 80% predicted).
Intervention:
-
Single ascending doses of inhaled this compound or placebo.
-
Multiple ascending doses of inhaled this compound or placebo for 7-14 days.
Primary Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in vital signs, ECGs, and clinical laboratory tests.
Secondary Endpoints:
-
Pharmacokinetic parameters of this compound in plasma and potentially in induced sputum.
-
For asthmatic cohort: Change in FEV1 post-dose.
Phase IIa: Proof-of-Concept in Allergic Asthma
Objective: To evaluate the efficacy of inhaled this compound in attenuating the early and late asthmatic responses to allergen challenge.
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
Participant Population: Adults with mild, stable allergic asthma with a demonstrated dual (early and late) response to inhaled allergen.
Intervention:
-
Inhaled this compound or placebo administered prior to allergen inhalation challenge.
Primary Endpoint:
-
Maximum fall in FEV1 during the late asthmatic response (3-7 hours post-challenge).
Secondary Endpoints:
-
Maximum fall in FEV1 during the early asthmatic response (0-2 hours post-challenge).
-
Change in airway hyperresponsiveness to methacholine pre- and 24 hours post-allergen challenge.
-
Changes in inflammatory cells (e.g., eosinophils) and mediators in induced sputum at 7 and 24 hours post-challenge.
Phase IIb: Therapeutic Efficacy in Moderate-to-Severe Asthma
Objective: To evaluate the efficacy and safety of different doses of inhaled this compound as an add-on therapy in patients with uncontrolled moderate-to-severe asthma.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
Participant Population: Adults with moderate-to-severe asthma who remain symptomatic despite treatment with inhaled corticosteroids (ICS) and long-acting beta-agonists (LABA).
Intervention:
-
Inhaled this compound (low, medium, high dose) or placebo administered twice daily for 12 weeks.
Primary Endpoint:
-
Change from baseline in pre-bronchodilator FEV1 at week 12.
Secondary Endpoints:
-
Rate of asthma exacerbations.
-
Change from baseline in Asthma Control Questionnaire (ACQ) score.
-
Change from baseline in morning and evening peak expiratory flow (PEF).
-
Change from baseline in fractional exhaled nitric oxide (FeNO).
-
Change from baseline in blood and sputum eosinophil counts.
Mandatory Visualizations
Caption: Biosynthesis pathways of this compound and 15(S)-HETE.
Caption: Experimental workflow for the OVA-induced asthma model.
Caption: Potential anti-inflammatory signaling of this compound.
References
- 1. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15(R)-HETE in Pulmonary Artery Smooth Muscle Cell Studies
Introduction
15(R)-Hydroxyeicosatetraenoic acid, or 15(R)-HETE, is a significant metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LO) pathway. In the context of pulmonary vasculature, the 15-LO/15-HETE axis is increasingly recognized for its critical role in the pathophysiology of pulmonary hypertension (PH).[1][2][3] Elevated levels of 15-HETE are observed in the pulmonary artery endothelial cells (PAECs) and pulmonary artery smooth muscle cells (PASMCs) of patients with pulmonary arterial hypertension (PAH) and in corresponding animal models.[1][4] 15-HETE promotes a milieu that favors vasoconstriction, proliferation, and anti-apoptosis within PASMCs, contributing significantly to the vascular remodeling and increased pulmonary vascular resistance characteristic of hypoxic pulmonary hypertension. These notes provide a comprehensive overview of the application of this compound in PASMC research, including its biological effects, signaling pathways, and detailed experimental protocols.
Application Notes
1. Effects on PASMC Proliferation and Vascular Remodeling
15-HETE is a potent mitogen for PASMCs. Both endogenous 15-HETE produced under hypoxic conditions and exogenously applied 15-HETE stimulate PASMC proliferation. This proliferative effect is a key contributor to the medial hypertrophy of pulmonary arteries seen in vascular remodeling. Mechanistically, 15-HETE has been shown to up-regulate the expression of key cell cycle proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin A. It also enhances the incorporation of 5-bromodeoxyuridine (BrdU), indicating increased DNA synthesis, and promotes the accumulation of PASMCs in the S and G2/M phases of the cell cycle. The Rho-associated kinase (ROCK) pathway and the p38 MAPK pathway have been identified as crucial mediators in 15-HETE-induced PASMC proliferation.
2. Effects on PASMC Apoptosis
A critical aspect of vascular remodeling in PAH is the imbalance between cell proliferation and apoptosis, with suppressed apoptosis in PASMCs contributing to vessel wall thickening. 15-HETE exhibits significant anti-apoptotic effects on PASMCs. It achieves this by modulating the expression of key apoptosis-related proteins, notably by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of pro-apoptotic proteins such as Bax, Bad, FasL, and caspases-3 and -9. Several signaling pathways are implicated in this protective effect, including the PI3K/Akt, HSP90, ERK1/2, ROCK, and iNOS pathways.
3. Effects on Vasoconstriction and Intracellular Calcium ([Ca2+]i)
15-HETE is a powerful vasoconstrictor in the pulmonary circulation. Its contractile effect is primarily mediated by an increase in intracellular calcium concentration ([Ca2+]i) in PASMCs. This elevation in [Ca2+]i is triggered by a dual mechanism: release of Ca2+ from intracellular stores (sarcoplasmic reticulum) via IP3 and ryanodine receptors, and influx of extracellular Ca2+ through store-operated calcium channels (SOCCs). 15-HETE also induces vasoconstriction by inhibiting voltage-gated potassium (Kv) channels (specifically Kv1.5, Kv2.1, and Kv3.4) in PASMCs, a process that involves the activation of Protein Kinase C (PKC).
Data Presentation
Table 1: Summary of this compound Effects on PASMC Functions
| Cellular Process | Effect of this compound | Key Protein/Marker Modulation | Implicated Signaling Pathways | Reference |
| Proliferation | Stimulation | ↑ PCNA, ↑ Cyclin A, ↑ BrdU incorporation, ↑ α-tubulin polymerization | ROCK, p38 MAPK, ERK1/2 | |
| Apoptosis | Inhibition | ↑ Bcl-2, ↓ Bax, ↓ Bad, ↓ FasL, ↓ Caspase-3, ↓ Caspase-9 | PI3K/Akt, HSP90, iNOS, ROCK, ERK1/2 | |
| Vasoconstriction | Induction | ↓ Kv1.5, ↓ Kv2.1, ↓ Kv3.4 channel expression | PKC, ROCK, ERK1/2 | |
| Intracellular Ca2+ | Increase | ↑ TRPC1 (SOCC component) | IP3 Receptor, Ryanodine Receptor, SOCCs | |
| Vascular Remodeling | Promotion | ↑ Collagen deposition, ↑ Medial thickening, ↑ Adventitial fibrosis | TGF-β1/Smad2/3, p38 MAPK |
Table 2: Key Signaling Molecules Modulated by this compound in PASMCs
| Molecule/Pathway | Upstream Activator | Downstream Effect | Functional Consequence | Reference |
| PKC | 15-HETE | ↓ Kv channel expression/currents | Vasoconstriction | |
| ROCK | 15-HETE | ↑ Proliferation, ↑ Anti-apoptosis, ↑ Vasoconstriction | Medial Hypertrophy, Remodeling | |
| ERK1/2 | 15-HETE | ↑ Vasoconstriction, ↑ Anti-apoptosis | Remodeling, Cell Survival | |
| PI3K/Akt | 15-HETE | ↓ Bad, ↓ FasL | Anti-apoptosis | |
| HSP90 | 15-HETE | ↑ Bcl-2, ↓ Bax, ↓ Caspase-3/9 | Anti-apoptosis | |
| iNOS | 15-HETE | ↑ Bcl-2, ↑ Procaspase-3 | Anti-apoptosis | |
| p38 MAPK | 15-HETE/ROS | ↑ TGF-β1/Smad2/3, ↑ PCNA | Adventitial Fibrosis, Proliferation |
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound signaling pathways in PASMCs.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary PASMCs
This protocol describes the isolation of PASMCs from the pulmonary arteries of rats.
-
Aseptic Dissection: Euthanize a Wistar rat according to institutional guidelines. Aseptically remove the heart and lungs. Isolate the main pulmonary artery and place it in ice-cold Hanks' balanced salt solution (HBSS).
-
Tissue Preparation: Under a dissecting microscope, carefully remove the adventitia and endothelium by gentle scraping.
-
Enzymatic Digestion: Cut the remaining smooth muscle tissue into small pieces (~1 mm³). Digest the tissue in a solution containing collagenase type II (e.g., 1.5 mg/mL) and elastase (e.g., 0.5 mg/mL) in HBSS for 45-60 minutes at 37°C with gentle agitation.
-
Cell Dispersion: Stop the digestion by adding an equal volume of DMEM supplemented with 10% fetal bovine serum (FBS). Disperse the cells by gently triturating the tissue fragments with a pipette.
-
Plating and Culture: Centrifuge the cell suspension at 1000 rpm for 5 minutes. Resuspend the pellet in DMEM with 10% FBS and 1% penicillin-streptomycin. Plate the cells in a T-25 flask and incubate at 37°C in a 5% CO₂ atmosphere.
-
Maintenance: Change the medium every 2-3 days. Cells should be passaged upon reaching 80-90% confluency. PASMCs between passages 3 and 6 are typically used for experiments.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed PASMCs into a 96-well plate at a density of 3,500-5,000 cells/well and allow them to adhere overnight.
-
Synchronization: Synchronize the cells by serum starvation for 24 hours in a medium containing 0.1% FBS.
-
Treatment: Replace the starvation medium with fresh medium containing various concentrations of this compound, vehicle control, and any inhibitors.
-
BrdU Labeling: 18-24 hours post-treatment, add BrdU labeling solution (e.g., 10 µM final concentration) to each well and incubate for an additional 2-4 hours.
-
Fixation and Detection: Fix the cells, denature the DNA, and detect incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the manufacturer's instructions (e.g., Millipore, BioVision kits).
-
Quantification: Add the substrate and measure the absorbance (OD) using a microplate reader at the appropriate wavelength (e.g., 450 nm).
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression of specific proteins (e.g., PCNA, Bcl-2, p-ERK).
-
Sample Preparation: Culture and treat PASMCs as required. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 12,000g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer. Separate the proteins based on size by running them on a polyacrylamide gel (e.g., 8-12%).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD camera-based imager or X-ray film. Quantify band intensity using image analysis software.
Protocol 4: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol uses a fluorescent indicator to measure changes in cytosolic calcium levels.
-
Cell Preparation: Culture PASMCs on glass coverslips.
-
Dye Loading: Wash the cells with a physiological salt solution (PSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with PSS to remove extracellular dye.
-
Measurement: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Recording: Perfuse the cells with PSS and record a baseline fluorescence ratio (e.g., excitation at 340/380 nm, emission at 510 nm). Apply this compound (e.g., 1 µmol/L) via the perfusion system and continuously record the change in fluorescence ratio over time.
-
Data Analysis: The ratio of fluorescence intensities is proportional to the intracellular calcium concentration. Analyze the peak and sustained phases of the calcium response.
Protocol 5: Pulmonary Artery Tension Measurement (Isometric Tension Studies)
This protocol assesses the direct vasoconstrictor effect of this compound on isolated pulmonary artery rings.
-
Tissue Preparation: Isolate the rat pulmonary artery as described in Protocol 1. Clean the artery of connective tissue and cut it into rings (2-3 mm in length).
-
Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g), replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Experimental Protocol: After washing and returning to baseline, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve. Record the change in tension.
-
Inhibitor Studies: To investigate signaling pathways, pre-incubate the rings with specific inhibitors (e.g., PKC inhibitor Hypericin, 6.8 µmol/L) for 20-30 minutes before adding this compound.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl.
References
- 1. Role of 15-lipoxygenase/15-hydroxyeicosatetraenoic acid in hypoxia-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Role of 15-lipoxygenase/15-hydroxyeicosatetraenoic acid in hypoxia-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral 15-Hydroxyeicosatetraenoic Acid Induces Pulmonary Hypertension in Mice by Triggering T Cell-Dependent Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 15(R)-HETE Detection in Low-Abundance Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) in samples where it is present in low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting this compound in biological samples?
The main challenges are its low endogenous concentrations, its chemical instability, and the presence of structurally similar isomers, such as 15(S)-HETE, which can interfere with accurate quantification.[1][2] Proper sample handling, efficient extraction, and highly sensitive analytical techniques are crucial for reliable detection.
Q2: Which analytical technique is most suitable for sensitive detection of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity and selectivity.[3][4][5] Using techniques like multiple reaction monitoring (MRM) allows for the specific detection of this compound even in complex biological matrices.
Q3: How can I improve the ionization efficiency of this compound for mass spectrometry?
Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of eicosanoids like this compound. To enhance sensitivity, particularly with atmospheric pressure chemical ionization (APCI), derivatization with an electron-capturing group like pentafluorobenzyl bromide (PFB-Br) can significantly increase signal intensity.
Q4: What is the importance of chiral chromatography in this compound analysis?
Chiral chromatography is essential to separate this compound from its enantiomer, 15(S)-HETE. These isomers are often produced through different enzymatic pathways (COX enzymes for this compound and lipoxygenases for 15(S)-HETE) and can have distinct biological activities. Baseline separation is crucial for accurate quantification of each enantiomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Weak or No Signal for this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | Eicosanoids are prone to oxidation. Add antioxidants like butylated hydroxytoluene (BHT) during sample collection and preparation. Store samples at -80°C and minimize freeze-thaw cycles. |
| Poor Extraction Recovery | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted to ~3.5 before SPE to improve retention of acidic lipids on C18 cartridges. Use a deuterated internal standard, such as 15(S)-HETE-d8, to monitor and correct for extraction efficiency. |
| Suboptimal MS Parameters | Infuse a this compound standard to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transition. |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress the ionization of this compound. Improve sample cleanup, for example, by using a more rigorous SPE wash protocol or employing a different chromatographic gradient to separate the analyte from interfering compounds. |
| Incorrect MRM Transition | Verify the precursor and product ion masses for this compound. The precursor ion ([M-H]⁻) is typically m/z 319.2. Common product ions include m/z 175 and 219. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Contamination/Degradation | Flush the column with a strong solvent wash. If the problem persists, the column may be contaminated or aged and require replacement. |
| Inappropriate Sample Solvent | The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition to ensure proper peak focusing at the head of the column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak fronting. |
| Secondary Interactions | Interactions between the analyte and the stationary phase can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can improve peak shape for acidic analytes. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase for each analytical run and ensure it is thoroughly mixed. Use high-purity LC-MS grade solvents. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable and consistent temperature throughout the analysis. |
| System Leaks | Check for any leaks in the LC system, from the pump to the mass spectrometer interface. Leaks can cause pressure fluctuations and lead to retention time shifts. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a modification of standard methods for eicosanoid extraction.
-
Sample Preparation: To 1 mL of plasma, add an antioxidant (e.g., BHT to a final concentration of 0.05% w/v) and a deuterated internal standard (e.g., 15(S)-HETE-d8).
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. Let it sit at 4°C for 15 minutes.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10-15% methanol in water to remove polar impurities. A subsequent wash with 3 mL of hexane can help remove non-polar interferences.
-
Elution: Elute the this compound and other eicosanoids with 1-2 mL of methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a centrifugal vacuum evaporator. Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Detection
The following are suggested starting parameters that should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 1.7-1.8 µm particle size) for general separation. For enantiomeric separation, a chiral column (e.g., Lux Amylose-2) is required. |
| Mobile Phase A | Water with 0.1% formic acid or 0.02% acetic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 0.02% acetic acid. |
| Flow Rate | 0.2 - 0.5 mL/min. A lower flow rate can improve resolution. |
| Gradient | A slow, shallow gradient is recommended to separate HETE isomers. |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode. |
| Capillary Voltage | Approximately -3.0 to -4.5 kV. |
| Precursor Ion (Q1) | m/z 319.2 ([M-H]⁻). |
| Product Ion (Q3) | Common transitions are m/z 175 and 219. Optimize collision energy for your instrument. |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Biosynthesis pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Based Assays with 15(R)-HETE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) in cell-based assays.
I. FAQs: General Considerations for this compound Experiments
Q1: What is this compound and how does it differ from 15(S)-HETE?
This compound is a stereoisomer of 15(S)-HETE, both of which are metabolites of arachidonic acid. The key difference lies in the stereochemistry of the hydroxyl group at the 15th carbon position. This structural difference can lead to distinct biological activities. While both enantiomers can activate peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), 15(S)-HETE is often found to be more potent in various biological assays.[1][2] For instance, in competitive binding assays, 15(S)-HETE shows a higher affinity for HETE binding sites compared to this compound.[2]
Q2: What are the primary metabolic pathways of this compound in cells?
This compound can be further metabolized in cells, which can impact experimental outcomes. A key pathway involves its conversion to 15-epi-Lipoxins (e.g., 15-epi-LXA₄) through the action of 5-lipoxygenase (5-LOX) in a transcellular manner, particularly in the presence of leukocytes.[3] This pathway is notable as it is triggered by aspirin's acetylation of COX-2.[3] Additionally, like its S-enantiomer, this compound can be oxidized to 15-oxo-ETE.
Q3: How should I prepare and store this compound stock solutions?
Proper handling of this compound is crucial for reproducible results.
-
Reconstitution: this compound is typically supplied in an organic solvent like ethanol. To prepare a stock solution, it can be further diluted in an organic solvent such as ethanol, DMSO, or dimethylformamide.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in a tightly sealed vial to prevent solvent evaporation and oxidation.
-
Preparation of Working Solutions: For cell-based assays, dilute the stock solution in your culture medium to the final desired concentration immediately before use. It is important to minimize the final concentration of the organic solvent in the culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control in your experiments with the same final concentration of the solvent.
-
Aqueous Stability: this compound has limited stability in aqueous solutions. Therefore, it is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are typical effective concentrations for this compound in cell-based assays?
Direct quantitative data for this compound is less abundant than for 15(S)-HETE. However, based on the activity of related compounds, a starting concentration range of 0.1 µM to 10 µM is often a reasonable starting point for dose-response experiments. The optimal concentration will be cell type and assay dependent. For comparison, the IC₅₀ of 15(S)-HETE for inhibiting 5-lipoxygenase in RBL-1 cell homogenates is 7.7 µM.
II. Troubleshooting Guide
Q5: My experimental results with this compound are inconsistent. What are the possible causes?
Inconsistent results are a common challenge when working with lipid mediators. Here are some potential causes and solutions:
-
Compound Instability: As mentioned, this compound is prone to degradation in aqueous solutions.
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing this compound in culture medium for extended periods before adding it to the cells.
-
-
Solvent Effects: The organic solvent used to dissolve this compound can have its own biological effects on cells.
-
Solution: Always include a vehicle control with the same final concentration of the solvent used for your this compound treatment. Keep the final solvent concentration as low as possible (ideally below 0.1%).
-
-
Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number.
-
Solution: Use cells within a consistent and defined passage number range for all experiments.
-
-
Metabolism of this compound: Cells can metabolize this compound into other bioactive molecules, which may have different or opposing effects.
-
Solution: Be aware of the metabolic capacity of your cell type. You may need to use liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites in your system.
-
Q6: I am observing cytotoxicity in my cell viability assays at higher concentrations of this compound. How can I address this?
High concentrations of HETEs can induce cytotoxicity, potentially through the generation of reactive oxygen species.
-
Dose-Response: Perform a careful dose-response experiment to determine the optimal concentration range that elicits the desired biological effect without causing significant cell death.
-
Assay Time Point: Shortening the incubation time may reduce cytotoxicity.
-
Alternative Viability Assays: Use multiple methods to assess cell viability (e.g., MTT, XTT, and a membrane integrity assay like LDH release) to confirm that the observed effect is not an artifact of a specific assay chemistry.
Q7: I suspect non-specific binding of this compound in my assay plates. How can I mitigate this?
Lipophilic molecules like this compound can bind to plastic surfaces, reducing the effective concentration in the medium.
-
Use of Carrier Proteins: Including a low concentration of fatty acid-free bovine serum albumin (BSA) in your assay medium can help to reduce non-specific binding and improve the solubility of this compound.
-
Plate Type: Consider using low-binding microplates.
-
Pre-incubation: While not always practical, some protocols suggest pre-incubating the plates with a BSA solution to block non-specific binding sites.
III. Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes available quantitative data for 15-HETE isomers and related metabolites. Data for this compound is limited, and researchers should consider using the provided information as a guide for designing their own dose-response experiments.
| Compound | Assay | Cell Type/System | Effective Concentration / IC₅₀ | Reference |
| 15(S)-HETE | 5-Lipoxygenase Inhibition | RBL-1 cell homogenates | IC₅₀ = 7.7 µM | |
| 15(S)-HETE | Binding Affinity | RBL-1 cell membranes | Kd = 460 ± 160 nM | |
| This compound | Binding Affinity | RBL-1 cell membranes | Lower affinity than 15(S)-HETE | |
| 15-oxo-ETE | Inhibition of Endothelial Cell Proliferation | HUVECs | IC₅₀ ≈ 10 µM | |
| 15-oxo-ETE | Inhibition of NF-κB Mediated Cytokine Expression | THP-1 cells | 25 µM | |
| This compound & 15(S)-HETE | PPARβ/δ Activation | CHO Cells | Potent agonists (qualitative) |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Migration Assessment using Transwell Assay
This protocol is a standard method for evaluating cell migration.
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: In the lower chamber, add medium containing a known chemoattractant or a serum-containing medium.
-
Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert.
-
Treatment: Add this compound or vehicle control to the upper and/or lower chamber, depending on the experimental design (e.g., to assess its chemoattractant properties or its effect on migration towards another stimulus).
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (this will vary depending on the cell type, typically 4-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Protocol 3: NF-κB Activation Assessment using a Luciferase Reporter Assay
This protocol is for cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.
-
Cell Seeding and Transfection (if applicable): Seed cells in a white, opaque 96-well plate. If transiently transfecting, follow a standard transfection protocol and allow cells to recover.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) at a predetermined optimal concentration. Include a non-stimulated control.
-
Incubation: Incubate the plate for a duration that allows for robust luciferase expression (typically 6-24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
IV. Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathways of this compound.
Experimental Workflows
References
- 1. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-epi-lipoxin A4–mediated Induction of Nitric Oxide Explains How Aspirin Inhibits Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sample Extraction for 15(R)-HETE Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) from biological samples for accurate analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sample extraction process for this compound analysis.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I observing low recovery of this compound in my samples? | 1. Incomplete cell lysis or tissue homogenization. 2. Inefficient extraction from the biological matrix. 3. Analyte degradation during sample processing. 4. Suboptimal Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. 5. Loss of analyte during solvent evaporation. | 1. Ensure thorough homogenization of tissue samples or lysis of cells. Sonication can be a useful tool. 2. Optimize the extraction solvent system. For LLE, ensure the pH is adjusted to ~3.0-3.5 to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents.[1] For SPE, ensure the appropriate sorbent and elution solvents are used. 3. Minimize sample handling time and keep samples on ice or at 4°C throughout the extraction process. Consider adding antioxidants like butylated hydroxytoluene (BHT) to organic solvents to prevent auto-oxidation. Store samples at -80°C for long-term stability.[2] 4. Review and optimize your SPE or LLE protocol. Ensure proper conditioning of the SPE cartridge and appropriate wash and elution solvent polarities. 5. Evaporate solvents under a gentle stream of nitrogen at room temperature. Avoid high temperatures which can lead to degradation. |
| My this compound results are highly variable between replicate samples. What could be the cause? | 1. Inconsistent sample collection and handling. 2. Exogenous formation of eicosanoids during sample processing.[3] 3. Inconsistent solvent volumes or extraction times. 4. Matrix effects interfering with analysis.[4] | 1. Standardize your sample collection and processing protocol. Ensure uniform treatment of all samples. 2. Add inhibitors of cyclooxygenases (e.g., indomethacin) and lipoxygenases (e.g., nordihydroguaiaretic acid) during sample collection to prevent enzymatic formation of HETEs.[3] 3. Use calibrated pipettes and ensure consistent timing for each extraction step. 4. Perform a matrix effect study by comparing the response of this compound in a clean solvent versus a sample matrix extract. If significant matrix effects are observed, further sample cleanup using a different SPE sorbent or a two-step extraction process may be necessary. |
| I am detecting interfering peaks in my chromatogram close to the this compound peak. How can I resolve this? | 1. Co-elution of isomeric HETEs or other lipid species. 2. Insufficient chromatographic separation. 3. Contamination from plasticware or solvents. | 1. Utilize chiral chromatography to separate this compound from its enantiomer, 15(S)-HETE, and other positional isomers. 2. Optimize the liquid chromatography (LC) gradient, mobile phase composition, or column chemistry to improve separation. 3. Use high-purity solvents and glassware for all sample preparation steps. Avoid plastic tubes and pipette tips that may leach interfering compounds. |
| My baseline is noisy, affecting the limit of detection for this compound. What are the potential reasons? | 1. Contaminated solvents or reagents. 2. Incomplete removal of phospholipids or other matrix components. 3. Carryover from previous injections on the LC-MS system. | 1. Use freshly prepared, high-purity mobile phases and extraction solvents. 2. Incorporate a phospholipid removal step in your sample preparation, such as using specific SPE cartridges or a protein precipitation step followed by SPE. 3. Implement a thorough wash sequence for the injection port and column between sample runs. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the analysis of this compound.
Q1: What is the recommended method for extracting this compound from plasma or serum?
A1: Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective. SPE is generally preferred as it provides a cleaner extract with reduced matrix effects. A common SPE approach involves using a C18 or a polymeric reversed-phase cartridge.
Q2: How should I store my samples before and after extraction?
A2: Biological samples should be stored at -80°C immediately after collection to minimize enzymatic activity and lipid peroxidation. Extracted samples reconstituted in a suitable solvent should also be stored at -80°C until analysis. This compound in an ethanol solution is stable for at least two years when stored at -20°C.
Q3: Is derivatization necessary for this compound analysis?
A3: While LC-MS/MS can directly analyze underivatized this compound, derivatization can improve sensitivity and chromatographic properties, especially for GC-MS analysis. Pentafluorobenzyl (PFB) bromide is a common derivatizing agent for HETEs that enhances detection by electron capture atmospheric pressure chemical ionization (ECAPCI)-MS.
Q4: How can I differentiate between this compound and its enantiomer, 15(S)-HETE?
A4: Chiral chromatography is essential for separating the R and S enantiomers of 15-HETE. This is crucial as the biological activities of the two enantiomers can differ significantly.
Q5: What internal standard should I use for this compound quantification?
A5: A stable isotope-labeled internal standard, such as [²H₈]-15(S)-HETE, is recommended for accurate quantification. The use of a deuterated standard helps to correct for analyte loss during sample preparation and for matrix effects during analysis.
Experimental Protocols
Below are detailed methodologies for Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound from biological fluids like plasma or serum.
Solid Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.
Materials:
-
C18 or Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Internal standard (e.g., [²H₈]-15(S)-HETE)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
To 1 mL of plasma/serum, add the internal standard.
-
Acidify the sample to a pH of approximately 3.0-3.5 with 2.5 N hydrochloric acid or 1% formic acid. This step is crucial for protonating the carboxylic acid group of this compound, allowing for its retention on the reversed-phase sorbent.
-
Centrifuge the sample at 2,800 x g for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1-2 column volumes of methanol followed by 1-2 column volumes of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of water to remove salts and other polar interferences.
-
A subsequent wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can help remove less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound with 1-2 column volumes of an appropriate organic solvent. Common elution solvents include methanol, acetonitrile, or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of methanol/water).
-
Liquid-Liquid Extraction (LLE) Protocol
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Formic acid or Acetic acid
-
Internal standard (e.g., [²H₈]-15(S)-HETE)
-
Glass centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
To 1 mL of plasma/serum in a glass tube, add the internal standard.
-
Acidify the sample to a pH of approximately 3.0-3.5 with 2.5 N hydrochloric acid.
-
-
Extraction:
-
Add 2 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2,800 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Repeat the extraction of the aqueous layer with another 2 volumes of the chloroform:methanol mixture.
-
Alternatively, after acidification, extract the lipids with 2 volumes of diethyl ether. Vortex and centrifuge as described above. Repeat the extraction twice.
-
-
Solvent Evaporation and Reconstitution:
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Eicosanoids
| Extraction Method | Advantages | Disadvantages | Typical Recovery Rates |
| Solid Phase Extraction (SPE) | High selectivity, cleaner extracts, reduced matrix effects, amenable to automation. | Can be more expensive and time-consuming for method development. | > 64.5% for a range of eicosanoids. |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive, and effective for a wide range of lipids. | Can result in less clean extracts, potential for emulsions, larger solvent consumption. Poor recovery for more hydrophilic compounds. | Can be variable depending on the solvent system and analyte. |
| Protein Precipitation | Quick and simple for removing proteins. | Does not provide significant cleanup of other matrix components, may not be sufficient for sensitive analyses. | Not typically reported as a standalone extraction method for eicosanoids. |
Visualizations
Signaling Pathway of this compound Formation and Metabolism
References
- 1. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of 15(R)-HETE and its Derivatives in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and pro-resolving effects of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) and its key downstream metabolite, 15-epi-Lipoxin A4, against other potent lipid mediators. While this compound itself has limited direct anti-inflammatory activity, its significance lies in its role as a precursor to a powerful class of specialized pro-resolving mediators (SPMs), particularly in the presence of aspirin.
Aspirin uniquely acetylates the cyclooxygenase-2 (COX-2) enzyme, redirecting its catalytic activity to produce this compound from arachidonic acid.[1] This intermediate is then rapidly converted by leukocyte 5-lipoxygenase into 15-epi-Lipoxin A4 (15-epi-LXA4), also known as an Aspirin-Triggered Lipoxin (ATL).[1][2] This guide will focus on the comparative efficacy of this this compound-derived mediator against its stereoisomer Lipoxin A4 (LXA4) and another key SPM, Resolvin D1 (RvD1), in various preclinical disease models.
Signaling and Biosynthetic Pathways
The following diagrams illustrate the key pathways involved in the generation of 15-epi-LXA4 from this compound and the general mechanism of action for these pro-resolving mediators.
References
Unraveling the Role of 15(R)-HETE: A Comparative Analysis in Health and Disease
For Immediate Release
This guide provides a comparative analysis of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) levels, offering insights into its potential role as a biomarker in various disease states. While research specifically isolating this compound in large patient cohorts is still emerging, this document synthesizes current findings on total 15-HETE and related lipid mediators to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
Direct comparative data on this compound levels in healthy versus diseased patient cohorts remains limited in publicly available literature. However, studies on total 15-HETE (which includes both the 15(R) and 15(S) enantiomers) and related metabolites have demonstrated significant differences in several diseases. The following tables summarize these findings.
Table 1: Levels of Total 15-HETE in Ischemic Heart Disease
| Patient Cohort | Analyte | Tissue/Sample | Mean Level (pg/mg tissue) | Fold Change | Reference |
| Non-Ischemic Heart Tissue | Total 15-HETE | Heart Biopsy | ~25 | - | [1] |
| Ischemic Heart Tissue | Total 15-HETE | Heart Biopsy | ~125 | ~5x increase | [1] |
Note: The study did not perform chiral analysis to differentiate between this compound and 15(S)-HETE.
Table 2: Levels of Total 15-HETE in Asthma
| Patient Cohort | Analyte | Sample | Finding | Reference |
| Healthy Controls | Total 15-HETE | Bronchial Tissue | - | [2] |
| Asthmatic Patients | Total 15-HETE | Bronchial Tissue | Significantly higher than in nonasthmatics | [2] |
Note: This study identified the major metabolite as 15(S)-HETE but quantitative data for direct comparison was not provided in the abstract. It highlights the relevance of the 15-HETE pathway in asthma.
Table 3: Levels of 14,15-DHET (a related metabolite) in Coronary Heart Disease
| Patient Cohort | N | Analyte | Sample | Mean Level (ng/mL ± SD) | P-value | Reference |
| Healthy Controls | 60 | 14,15-DHET | Plasma | 1.65 ± 1.54 | < 0.05 | [3] |
| Coronary Heart Disease | 60 | 14,15-DHET | Plasma | 2.53 ± 1.60 | < 0.05 |
Note: 14,15-DHET is a downstream metabolite of 14,15-EET, another arachidonic acid metabolite. This data is included to illustrate the alteration of related lipid mediator pathways in cardiovascular disease.
Experimental Protocols
Chiral Analysis of 15-HETE in Human Blood Samples
The following protocol is a summary of a published method for the chiral separation and quantification of HETE enantiomers in human plasma and serum.
1. Sample Preparation and Lipid Extraction:
-
Plasma or serum samples (200 µL) are spiked with an internal standard (e.g., [²H₈]-15(S)-HETE).
-
Lipids are extracted using a solid-phase extraction (SPE) column.
-
The eluate is dried under nitrogen.
2. Derivatization:
-
The dried lipid extract is derivatized with pentafluorobenzyl (PFB) bromide to enhance sensitivity for mass spectrometry detection.
-
The reaction mixture is incubated and then dried.
3. Chromatographic Separation:
-
The derivatized sample is reconstituted and injected into an ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral separation is achieved using a specialized chiral column (e.g., a polysaccharide-based chiral stationary phase).
-
A gradient elution is employed to separate the this compound and 15(S)-HETE enantiomers.
4. Mass Spectrometry Detection:
-
The eluent from the UHPLC is introduced into a high-resolution mass spectrometer (HRMS) operating in negative ion mode.
-
Quantification is performed by monitoring specific precursor and product ion transitions for each enantiomer and the internal standard.
5. Data Analysis:
-
Calibration curves are generated using authentic standards of this compound and 15(S)-HETE.
-
The concentration of each enantiomer in the biological samples is calculated based on the peak area ratios relative to the internal standard and the calibration curve.
Signaling Pathways and Experimental Workflows
Biosynthesis and Metabolism of this compound
This compound can be formed through several enzymatic and non-enzymatic pathways. The following diagram illustrates the primary routes of its generation from arachidonic acid.
Experimental Workflow for Chiral HETE Analysis
The diagram below outlines the key steps involved in the analysis of this compound from biological samples.
References
- 1. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
